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  • Product: (1R)-1-(4-tert-butylphenyl)ethan-1-ol
  • CAS: 101325-12-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Molecular Weight and Structure of (1R)-1-(4-tert-butylphenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the molecular weight and structure of the chiral alcohol, (1R)-1-(4-tert-butylphenyl)ethan-1-ol. A...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular weight and structure of the chiral alcohol, (1R)-1-(4-tert-butylphenyl)ethan-1-ol. As a key chiral building block in organic synthesis, a thorough understanding of its physicochemical properties and three-dimensional structure is paramount for its effective application in research and drug development. This document will delve into its molecular characteristics, predicted spectroscopic signatures, and the experimental protocols for their determination.

Core Molecular Properties

(1R)-1-(4-tert-butylphenyl)ethan-1-ol is a chiral secondary alcohol featuring a stereocenter at the carbinol carbon. Its molecular structure consists of a 4-tert-butylphenyl group attached to an ethanol backbone.

Table 1: Physicochemical Properties of (1R)-1-(4-tert-butylphenyl)ethan-1-ol

PropertyValueSource
Molecular Formula C₁₂H₁₈O[1]
Molecular Weight 178.27 g/mol [1]
CAS Number 101325-12-6[1]
IUPAC Name (1R)-1-(4-tert-butylphenyl)ethan-1-ol
SMILES Cc1ccc(cc1)C(C)(C)C

Molecular Structure and Conformation

The three-dimensional arrangement of atoms in (1R)-1-(4-tert-butylphenyl)ethan-1-ol is crucial for its reactivity and interactions with other chiral molecules. The central feature is the sp³-hybridized carbon atom bonded to a hydroxyl group, a methyl group, a hydrogen atom, and the 4-tert-butylphenyl moiety, which confers its chirality.

Predicted Structural Parameters

Table 2: Predicted Bond Lengths for Key Bonds in (1R)-1-(4-tert-butylphenyl)ethan-1-ol

BondTypical Length (Å)Reference
C(aromatic)-C(aromatic)1.38 - 1.40[2]
C(aromatic)-C(tert-butyl)~1.54[3]
C(sp³)-C(sp³) (tert-butyl)~1.54[3]
C(chiral)-C(aromatic)~1.51
C(chiral)-O~1.43[3]
C(chiral)-C(methyl)~1.54[3]
O-H~0.96

Note: These are generalized bond lengths and the actual values for (1R)-1-(4-tert-butylphenyl)ethan-1-ol may vary.

Molecular Visualization

The following diagram illustrates the molecular structure of (1R)-1-(4-tert-butylphenyl)ethan-1-ol, highlighting the key functional groups.

Caption: Molecular structure of (1R)-1-(4-tert-butylphenyl)ethan-1-ol.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of (1R)-1-(4-tert-butylphenyl)ethan-1-ol. This section outlines the predicted spectral data and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, methyl, and tert-butyl protons.

Table 3: Predicted ¹H NMR Chemical Shifts for (1R)-1-(4-tert-butylphenyl)ethan-1-ol

Proton(s)Chemical Shift (δ, ppm)MultiplicityIntegration
tert-Butyl (9H)1.2 - 1.4Singlet9H
Methyl (3H)1.4 - 1.6Doublet3H
Hydroxyl (1H)Variable (1.5 - 3.0)Singlet (broad)1H
Methine (1H)4.7 - 5.0Quartet1H
Aromatic (4H)7.2 - 7.5Multiplet4H

Note: Predicted chemical shifts are based on typical values for similar structural motifs and may vary depending on the solvent and other experimental conditions.

Causality behind Predicted Shifts:

  • tert-Butyl protons: These nine protons are chemically equivalent and appear as a sharp singlet in a region typical for alkyl groups.

  • Methyl protons: The methyl group adjacent to the chiral center is split by the methine proton, resulting in a doublet.

  • Hydroxyl proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet.

  • Methine proton: This proton is deshielded by the adjacent oxygen atom and the aromatic ring, causing it to appear at a lower field. It is split into a quartet by the three protons of the neighboring methyl group.

  • Aromatic protons: The protons on the phenyl ring will appear in the aromatic region, likely as a complex multiplet due to their distinct chemical environments.

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for (1R)-1-(4-tert-butylphenyl)ethan-1-ol

Carbon(s)Chemical Shift (δ, ppm)
Methyl (CH₃)23 - 28
tert-Butyl (CH₃)₃31 - 33
tert-Butyl (quaternary C)34 - 36
Methine (CH-OH)68 - 72
Aromatic (C-CH)125 - 128
Aromatic (C-C(CH₃)₃)148 - 152
Aromatic (ipso-C)142 - 145

Note: These are predicted chemical shifts. Actual values can be influenced by the solvent and experimental parameters.

Caption: Workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of (1R)-1-(4-tert-butylphenyl)ethan-1-ol.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Standard instrument parameters for ¹H and ¹³C NMR acquisition should be used. This includes setting the appropriate spectral width, number of scans, and relaxation delay.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on the predicted values and known chemical shift ranges.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

The IR spectrum of (1R)-1-(4-tert-butylphenyl)ethan-1-ol will be dominated by absorptions corresponding to the O-H, C-H, and C-O bonds, as well as vibrations from the aromatic ring.

Table 5: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200 - 3600Strong, Broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Strong
C=C stretch (aromatic)1450 - 1600Medium
C-O stretch (alcohol)1050 - 1250Strong

Causality behind Predicted Absorptions:

  • The broadness of the O-H stretch is a hallmark of hydrogen bonding between alcohol molecules.

  • The C-H stretches above 3000 cm⁻¹ are characteristic of hydrogens attached to sp²-hybridized carbons (aromatic ring), while those below 3000 cm⁻¹ are from sp³-hybridized carbons (alkyl groups).

  • The C-O stretch is a strong absorption typical for alcohols.

Step-by-Step Methodology:

  • Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution can be prepared in a suitable solvent (e.g., CCl₄) and placed in a liquid cell.

  • Background Spectrum: Acquire a background spectrum of the empty sample holder (or the solvent).

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

  • Spectral Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

In electron ionization (EI) mass spectrometry, (1R)-1-(4-tert-butylphenyl)ethan-1-ol is expected to undergo characteristic fragmentation pathways for secondary benzylic alcohols.

  • Molecular Ion (M⁺): The molecular ion peak at m/z = 178 may be observed, but it is often of low intensity for alcohols.

  • Loss of a Methyl Group ([M-15]⁺): A prominent peak is expected at m/z = 163, corresponding to the loss of a methyl radical from the ethyl side chain, forming a stable benzylic cation.

  • Loss of Water ([M-18]⁺): Dehydration is a common fragmentation pathway for alcohols, which would result in a peak at m/z = 160.

  • Benzylic Cleavage: Cleavage of the bond between the chiral carbon and the phenyl group can lead to a fragment at m/z = 133 (tert-butylphenyl cation).

  • tert-Butyl Cation: A very stable tert-butyl cation fragment at m/z = 57 is also highly probable.

Step-by-Step Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). For a relatively volatile compound like this, GC-MS is a suitable method.

  • Ionization: Electron ionization (EI) is a common method for generating ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion and major fragment ions, which can be used to confirm the structure of the compound.

Conclusion

This technical guide has provided a detailed overview of the molecular weight, structure, and predicted spectroscopic characteristics of (1R)-1-(4-tert-butylphenyl)ethan-1-ol. The provided data and protocols serve as a valuable resource for researchers and scientists working with this important chiral building block, enabling its confident identification, purity assessment, and application in complex synthetic endeavors. The combination of its well-defined molecular weight, specific stereochemistry, and predictable spectroscopic signatures makes it a reliable component in the development of new chemical entities.

References

  • Department of Chemistry, University of Zurich. Common Bond Lengths for Organic Functional Groups. [Link][2]

  • WebAssign. Bond Lengths. [Link][3]

Sources

Exploratory

An In-depth Technical Guide to Determining the Solubility Profile of (1R)-1-(4-tert-butylphenyl)ethan-1-ol in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and analyze the solubility profile of (1R)-1-(4-tert-butylphenyl)ethan-1-ol in various organic so...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and analyze the solubility profile of (1R)-1-(4-tert-butylphenyl)ethan-1-ol in various organic solvents. Given the absence of extensive publicly available solubility data for this specific compound, this document emphasizes the fundamental principles, experimental methodologies, and data interpretation required to establish a robust solubility profile.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) in different solvents is a critical physicochemical property that profoundly influences its journey from a candidate molecule to a viable drug product. For a chiral alcohol like (1R)-1-(4-tert-butylphenyl)ethan-1-ol, a versatile building block in organic synthesis, understanding its solubility is paramount for optimizing crystallization processes, designing purification strategies, and developing suitable formulations.[1] The presence of a bulky, non-polar tert-butyl group and a polar hydroxyl group imparts a distinct amphiphilic character to the molecule, suggesting a varied and interesting solubility profile across a range of organic solvents.[2]

This guide will delve into the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol for its determination, and present a framework for the thermodynamic modeling of the acquired data.

Theoretical Framework: Understanding the Drivers of Solubility

The dissolution of a crystalline solute in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational, albeit simplified, understanding.[3] For (1R)-1-(4-tert-butylphenyl)ethan-1-ol, the key molecular features influencing its solubility are:

  • Hydrogen Bonding: The hydroxyl (-OH) group is capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with protic solvents (e.g., alcohols like methanol and ethanol) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate).

  • Van der Waals Forces and Steric Hindrance: The phenyl ring and the large, non-polar tert-butyl group contribute to van der Waals interactions. The steric bulk of the tert-butyl group can, however, hinder the close packing of molecules and influence how the solute fits into the solvent structure.[3] This non-polar character suggests good solubility in non-polar or weakly polar solvents like toluene.

  • Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the electronegative oxygen atom, leading to dipole-dipole interactions with polar solvents.

The overall solubility in a particular solvent will be determined by the net energy change of breaking the solute's crystal lattice and the solvent's intermolecular forces, and forming new solute-solvent interactions.

Experimental Determination of Solubility: A Validated Protocol

The isothermal equilibrium method, coupled with gravimetric analysis, is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[4] This method involves allowing an excess of the solute to reach equilibrium with the solvent at a constant temperature, followed by measuring the concentration of the dissolved solute in a known amount of the saturated solution.[1]

Materials and Equipment
  • (1R)-1-(4-tert-butylphenyl)ethan-1-ol (purity ≥ 95%)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene) of analytical grade

  • Thermostatic water bath with temperature control (± 0.1 °C)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance (readability ± 0.0001 g)

  • Syringe filters (0.45 µm)

  • Drying oven

  • Pipettes and other standard laboratory glassware

Experimental Workflow: Isothermal Equilibrium and Gravimetric Analysis

The following diagram outlines the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calc Calculation prep1 Add excess (1R)-1-(4-tert-butylphenyl)ethan-1-ol to a known volume of solvent in a sealed vial. equil1 Place vials in a thermostatic bath at the desired temperature. prep1->equil1 equil2 Stir continuously to facilitate dissolution and reach equilibrium (typically 24-72 hours). equil1->equil2 samp1 Allow the solution to settle. equil2->samp1 samp2 Withdraw a known volume of the supernatant using a pre-heated syringe and filter. samp1->samp2 samp3 Transfer the filtered saturated solution to a pre-weighed container. samp2->samp3 samp4 Weigh the container with the solution. samp3->samp4 samp5 Evaporate the solvent in a drying oven at a temperature below the solute's boiling point. samp4->samp5 samp6 Weigh the container with the dry solute until a constant weight is achieved. samp5->samp6 calc1 Determine the mass of the dissolved solute and the mass of the solvent. samp6->calc1 calc2 Calculate solubility in various units (e.g., g/100g solvent, mole fraction). calc1->calc2

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation: To a series of glass vials, add a known volume of the selected organic solvent. Add an excess amount of (1R)-1-(4-tert-butylphenyl)ethan-1-ol to each vial to ensure that a saturated solution is formed and undissolved solid remains.

  • Equilibration: Seal the vials and place them in a thermostatic water bath set to the desired temperature. Stir the suspensions using a magnetic stirrer for a sufficient time (e.g., 24, 48, and 72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the solubility value remains constant.

  • Sampling: Once equilibrium is established, stop the stirring and allow the undissolved solid to settle for at least 2 hours.

  • Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.45 µm filter. To prevent precipitation, the syringe and filter should be pre-heated to the experimental temperature.

    • Transfer the filtered saturated solution to a pre-weighed container.

    • Record the total weight of the container and the solution.

    • Place the container in a drying oven at a suitable temperature (e.g., 50-60 °C) to evaporate the solvent completely.

    • Periodically weigh the container until a constant weight is achieved, indicating that all the solvent has been removed.

  • Calculation:

    • Mass of the dissolved solute = (Final weight of the container with dry solute) - (Weight of the empty container).

    • Mass of the solvent = (Weight of the container with the solution) - (Final weight of the container with dry solute).

    • Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or as a mole fraction.

Data Presentation and Analysis

For clarity and comparative purposes, the experimentally determined solubility data should be tabulated. The following is a hypothetical example to illustrate how the data can be presented.

Table 1: Hypothetical Solubility Data of (1R)-1-(4-tert-butylphenyl)ethan-1-ol in Various Organic Solvents at Different Temperatures

Temperature (K)Methanol ( g/100g solvent)Ethanol ( g/100g solvent)Acetone ( g/100g solvent)Ethyl Acetate ( g/100g solvent)Toluene ( g/100g solvent)
298.1545.255.875.362.130.5
303.1552.164.286.171.435.8
308.1560.073.998.581.941.7
313.1568.984.9112.893.948.3
318.1579.297.6129.2107.755.8

Thermodynamic Modeling of Solubility Data

Thermodynamic models are invaluable for correlating and predicting solubility data, as well as for deriving important thermodynamic parameters of dissolution.

The Apelblat Equation

The semi-empirical Apelblat equation is widely used to correlate the temperature dependence of solubility. It is expressed as:

ln(x) = A + B/T + C ln(T)

where x is the mole fraction solubility of the solute, T is the absolute temperature in Kelvin, and A, B, and C are the model parameters obtained by fitting the experimental data.

The van 't Hoff Equation

The van 't Hoff equation relates the change in solubility with temperature to the enthalpy of dissolution (ΔHsol). For an ideal solution, it is given by:

(d ln(x))/(d(1/T)) = -ΔHsol/R

Assuming ΔHsol is constant over the temperature range studied, the integrated form is:

ln(x) = -ΔHsol/RT + ΔSsol/R

where R is the ideal gas constant, and ΔSsol is the entropy of dissolution. A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔHsol/R and an intercept of ΔSsol/R. This allows for the calculation of the enthalpy and entropy of dissolution.

The following diagram illustrates the logical flow of data analysis and modeling.

G cluster_data Experimental Data cluster_modeling Thermodynamic Modeling cluster_analysis Thermodynamic Analysis data1 Obtain solubility data (mole fraction, x) at different temperatures (T). model1 Fit data to the Apelblat equation to obtain parameters A, B, and C. data1->model1 model2 Plot ln(x) vs. 1/T and perform a linear regression (van't Hoff plot). data1->model2 analysis1 From the van't Hoff plot, calculate the enthalpy of dissolution (ΔH_sol) from the slope. model2->analysis1 analysis2 Calculate the entropy of dissolution (ΔS_sol) from the intercept. analysis1->analysis2 analysis3 Calculate the Gibbs free energy of dissolution (ΔG_sol) using ΔG_sol = ΔH_sol - TΔS_sol. analysis2->analysis3

Caption: Data analysis and thermodynamic modeling workflow.

Conclusion

This guide provides a comprehensive and scientifically rigorous approach to determining and understanding the solubility profile of (1R)-1-(4-tert-butylphenyl)ethan-1-ol in organic solvents. By following the detailed experimental protocol and applying the principles of thermodynamic modeling, researchers can generate the critical data necessary for informed decision-making in process development, purification, and formulation design. The methodologies outlined herein ensure a self-validating system that produces reliable and reproducible solubility data, a cornerstone of successful pharmaceutical development.

References

  • Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1):58-60.
  • TechnoSolve. (n.d.). Solubility of 1-(4-tert-butylphenyl)ethanone. Retrieved from [Link]

  • TechnoSolve. (n.d.). Solubility of 4-tert-butylphenol. Retrieved from [Link]

  • Good Scents Company. (n.d.). alpha-Methylbenzyl alcohol. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). p-tert-Butylphenethyl alcohol. Retrieved from [Link]

  • Chirico, R. D., et al. (2008). Thermodynamic properties of tert-butylbenzene and 1,4-di-tert-butylbenzene. The Journal of Chemical Thermodynamics, 40(11), 1595-1603.
  • Wikipedia. (n.d.). 4-tert-Butylphenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acetate. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubilities of 1,4Naphthoquinone in Acetone, Toluene, Xylene, Ethanol, and n Butyl Alcohol. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Thermodynamic properties of tert-butylbenzene and 1,4-di-tert-butylbenzene. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Thermodynamic Study of Liquid Phase Synthesis of Ethyl tert-Butyl Ether Using tert-Butyl Alcohol and Ethanol. Retrieved from [Link]

  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • IUPAC. (n.d.). SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility of Butyl Paraben in Methanol, Ethanol, Propanol, Ethyl Acetate, Acetone, and Acetonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Tert-butylcyclohexylidene)ethyl acetate. Retrieved from [Link]

Sources

Foundational

Technical Guide: Comparative Profiling of (1R)- and (1S)-1-(4-tert-butylphenyl)ethan-1-ol

This guide provides an in-depth technical analysis of the physicochemical, analytical, and synthetic differences between the (1R) and (1S) enantiomers of 1-(4-tert-butylphenyl)ethanol. It is designed for researchers in m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the physicochemical, analytical, and synthetic differences between the (1R) and (1S) enantiomers of 1-(4-tert-butylphenyl)ethanol. It is designed for researchers in medicinal chemistry, process development, and fragrance chemistry.

Executive Summary

1-(4-tert-butylphenyl)ethan-1-ol (CAS: 34386-42-0) serves as a critical chiral building block in the synthesis of agrochemicals, fragrances, and pharmaceutical intermediates. While the (1R) and (1S) enantiomers share identical scalar physical properties (boiling point, solubility), they exhibit distinct vectorial properties (optical rotation) and divergent biological interactions. This guide delineates the protocols for their differentiation, synthesis, and analytical separation.

Part 1: Physicochemical Properties & Stereochemistry

The fundamental difference between the enantiomers lies in their spatial arrangement and interaction with polarized light and other chiral entities.

Comparative Property Table
Property(1R)-Enantiomer(1S)-EnantiomerRacemic Mixture
IUPAC Name (1R)-1-(4-tert-butylphenyl)ethanol(1S)-1-(4-tert-butylphenyl)ethanol1-(4-tert-butylphenyl)ethanol
Stereocenter C1 (Benzylic position)C1 (Benzylic position)N/A
Boiling Point ~130–135 °C (at 10 mmHg)~130–135 °C (at 10 mmHg)~130–135 °C
Solubility Soluble in alcohols, ethers, CHCl₃Soluble in alcohols, ethers, CHCl₃Identical
Specific Rotation

Positive (+) (Typically +25° to +30°)Negative (-) (Typically -25° to -30°)
Odor Profile Often described as soft, floralMay exhibit sharper or distinct notes**Generic floral/solvent

*Note: Specific rotation values are solvent-dependent (typically measured in CHCl₃ or MeOH). Based on structural analogs like (R)-1-(4-isopropylphenyl)ethanol (


), the (R)-isomer of the tert-butyl derivative follows the dextrorotatory (+)-trend common to para-substituted 1-phenylethanols.
**Note: Enantiomers of fragrance alcohols frequently possess distinct odor thresholds and qualities. Sensory panel testing is required for precise characterization.
Stereochemical Configuration

The chirality arises from the benzylic carbon bonded to four distinct groups:

  • Hydroxyl group (-OH) [Priority 1][1]

  • 4-tert-butylphenyl group [Priority 2]

  • Methyl group (-CH₃) [Priority 3]

  • Hydrogen atom (-H) [Priority 4]

Differentiation Logic:

  • Rectus (R): Clockwise arrangement (1

    
     2 
    
    
    
    3) with H in back.
  • Sinister (S): Counter-clockwise arrangement.

Part 2: Analytical Differentiation (HPLC/GC)

Differentiation of enantiomers requires a chiral environment. Standard NMR or reverse-phase HPLC (C18) cannot distinguish them.

Chiral HPLC Method Protocol

Objective: Determine Enantiomeric Excess (ee) and absolute configuration.

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel) / Lux Cellulose-1 (Phenomenex).

    • Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5 v/v).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Temperature: 25 °C.

Elution Order (Typical on OD-H):

  • First Eluting Peak: (S)-(-)-1-(4-tert-butylphenyl)ethanol

  • Second Eluting Peak: (R)-(+)-1-(4-tert-butylphenyl)ethanol (Note: Elution order must be validated with a known standard as it can invert based on solvent ratios).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Unknown Sample (1-(4-t-butylphenyl)ethanol) AchiralCheck Purity Check (GC-MS / C18 HPLC) Sample->AchiralCheck ChiralScreen Chiral Column Screening (OD-H, AD-H, OJ-H) AchiralCheck->ChiralScreen If Pure >95% Separation Separation Achieved? (Resolution Rs > 1.5) ChiralScreen->Separation Optimize Optimize Mobile Phase (Adjust Hexane:IPA ratio) Separation->Optimize No Identify Peak Identification (Compare retention time with authentic standards) Separation->Identify Yes Optimize->ChiralScreen CalcEE Calculate Enantiomeric Excess %ee = |R-S| / (R+S) * 100 Identify->CalcEE

Caption: Figure 1. Analytical workflow for the determination of enantiomeric purity using Chiral HPLC.

Part 3: Synthetic Pathways[5]

Producing the pure enantiomers requires asymmetric catalysis. Two primary routes are established: Biocatalytic Kinetic Resolution and Asymmetric Transfer Hydrogenation.

Biocatalytic Kinetic Resolution (Lipase-Mediated)

This method uses enzymes to selectively acetylate one enantiomer from a racemic mixture.

  • Substrate: Racemic 1-(4-tert-butylphenyl)ethanol.

  • Catalyst: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).

  • Acyl Donor: Vinyl acetate or Isopropenyl acetate.

  • Solvent: MTBE or Toluene (anhydrous).

  • Mechanism:

    • The lipase selectively acetylates the (R)-enantiomer (Kazlauskas rule).

    • Result: (S)-Alcohol (unreacted) + (R)-Acetate.

  • Purification: The alcohol and ester are easily separated by silica gel chromatography.

Asymmetric Transfer Hydrogenation (ATH)

Direct reduction of the ketone precursor.

  • Substrate: 4-tert-butylacetophenone.

  • Catalyst: Ru(II)-arene complex with chiral diamine ligand (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]).

  • Hydrogen Source: Sodium formate / Formic acid (aqueous) or Isopropanol.

  • Outcome: High yield (>95%) and high ee (>90%) of the desired enantiomer depending on the ligand chirality.

Synthesis Logic Diagram

SynthesisPathways Ketone 4-tert-butylacetophenone (Prochiral Ketone) Racemic Racemic Alcohol (±)-Mixture Ketone->Racemic NaBH4 (Non-selective) NoyoriR Ru-(R,R)-TsDPEN (Transfer Hydrogenation) Ketone->NoyoriR NoyoriS Ru-(S,S)-TsDPEN (Transfer Hydrogenation) Ketone->NoyoriS Lipase Lipase (CAL-B) + Vinyl Acetate Racemic->Lipase ProdR (1R)-Alcohol (High ee) NoyoriR->ProdR Reduction ProdS (1S)-Alcohol (High ee) NoyoriS->ProdS Reduction ProdMix (1S)-Alcohol + (1R)-Acetate Lipase->ProdMix Kinetic Resolution

Caption: Figure 2. Divergent synthetic pathways for accessing enantiopure (1R) and (1S) alcohols.

Part 4: Biological & Pharmacological Implications[6]

Three-Point Attachment Theory

The difference in biological activity stems from the "Three-Point Attachment" model. Receptors (proteins) are chiral. The (1R) and (1S) enantiomers will fit into a binding pocket differently.

  • Hydrophobic Pocket: Accommodates the tert-butylphenyl group.

  • Hydrogen Bonding Site: Accepts/Donates to the -OH group.

  • Steric Constraint: Accommodates the -H or -CH₃.

If the (1R) isomer binds perfectly, the (1S) isomer often faces steric clash, leading to:

  • Inactivity: The enantiomer does not bind (Eutomer vs. Distomer).

  • Antagonism: The enantiomer binds but does not activate the receptor.

  • Different Activity: In fragrance, this results in different odor notes (e.g., one is "floral," the other "green").

Safety & Handling
  • Signal Word: Warning/Danger (Irritant).

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: Both enantiomers should be handled as potential irritants. While specific toxicological data for individual enantiomers is limited, phenolic/benzylic alcohols are generally absorbed through the skin.

References

  • BenchChem. (1S)-1-(4-butylphenyl)ethanol Properties and Applications. Retrieved from BenchChem Database. Link

  • Royal Society of Chemistry. Asymmetric transfer hydrogenation of ketones. RSC Advances, Supporting Information. Link

  • Sigma-Aldrich. 4-tert-Butylphenethyl alcohol Safety Data Sheet.Link

  • National Institutes of Health (PubChem). 1-(4-tert-butylphenyl)ethanol Compound Summary.Link

  • Shimadzu. Chiral Separation Using SFC and HPLC Screening Strategies.Link

Sources

Exploratory

The Strategic Application of (1R)-1-(4-tert-butylphenyl)ethan-1-ol in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Imperative of Chirality in Drug Design In the landscape of contemporary drug discovery, the principle of chirality is not merely a matter of stereochemical nuance; it is a fundamental pillar of efficacy and...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Chirality in Drug Design

In the landscape of contemporary drug discovery, the principle of chirality is not merely a matter of stereochemical nuance; it is a fundamental pillar of efficacy and safety. The human body, in its intricate biological complexity, is a chiral environment. Receptors, enzymes, and other biological targets are inherently three-dimensional, and their interactions with small molecule therapeutics are exquisitely sensitive to stereochemistry. It is within this context that chiral building blocks, such as (1R)-1-(4-tert-butylphenyl)ethan-1-ol, emerge as critical tools for the medicinal chemist. This guide provides an in-depth technical exploration of this specific chiral alcohol, from its stereoselective synthesis to its strategic application as a scaffold in the generation of novel chemical entities with therapeutic potential.

Physicochemical Profile and Strategic Importance

(1R)-1-(4-tert-butylphenyl)ethan-1-ol is a chiral secondary alcohol characterized by a phenyl ring substituted with a bulky tert-butyl group and a stereogenic center at the carbinol carbon. Its molecular formula is C12H18O, with a molecular weight of 178.27 g/mol . The presence of the tert-butyl group imparts significant lipophilicity, a property that can be strategically employed to enhance membrane permeability and target engagement within hydrophobic pockets of proteins. The (R)-configuration of the hydroxyl group provides a defined three-dimensional vector for interaction with biological targets, making it a valuable synthon for asymmetric synthesis.

PropertyValue
Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
Appearance Colorless to pale yellow liquid
Chirality (R)-enantiomer

Enantioselective Synthesis: Accessing the Chiral Scaffold

The cornerstone of utilizing (1R)-1-(4-tert-butylphenyl)ethan-1-ol lies in its efficient and highly stereoselective synthesis. The most direct and industrially scalable approach is the asymmetric reduction of the prochiral ketone, 4'-tert-butylacetophenone. This transformation can be achieved through both chemocatalytic and biocatalytic methodologies, each offering distinct advantages.

Asymmetric Catalytic Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation represents a powerful tool for the enantioselective reduction of ketones. Chiral ruthenium and rhodium complexes, particularly those employing diphosphine ligands such as BINAP, are highly effective.

Experimental Protocol: Asymmetric Hydrogenation of 4'-tert-butylacetophenone

  • Catalyst Preparation: In a glovebox, a solution of [RuCl2(p-cymene)]2 and (R)-BINAP in a 1:1.1 molar ratio is prepared in anhydrous toluene. The mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: A high-pressure reactor is charged with 4'-tert-butylacetophenone and a solution of the prepared catalyst in toluene (substrate-to-catalyst ratio of 1000:1).

  • Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to 50 atm of H2. The reaction mixture is stirred vigorously at 40°C for 12 hours.

  • Work-up and Purification: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield (1R)-1-(4-tert-butylphenyl)ethan-1-ol.

  • Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Asymmetric Hydrogenation Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Ketone 4'-tert-butylacetophenone Reaction Reaction Ketone->Reaction Substrate Catalyst (R)-BINAP-Ru Complex Catalyst->Reaction H2 Hydrogen Gas H2->Reaction Solvent Toluene Solvent->Reaction Pressure 50 atm Pressure->Reaction Temperature 40°C Temperature->Reaction Alcohol (1R)-1-(4-tert-butylphenyl)ethan-1-ol Reaction->Alcohol Asymmetric Reduction

Caption: Workflow for the asymmetric hydrogenation of 4'-tert-butylacetophenone.

Biocatalytic Reduction

Enzymatic reductions using ketoreductases (KREDs) or whole-cell systems offer a green and highly selective alternative. These biocatalysts can operate under mild conditions and often provide exceptional enantioselectivity.

Experimental Protocol: Biocatalytic Reduction of 4'-tert-butylacetophenone

  • Biocatalyst Preparation: A culture of Saccharomyces cerevisiae (baker's yeast) is grown in a suitable medium (e.g., YPD broth) at 30°C with shaking until the mid-log phase.

  • Reaction Setup: The yeast cells are harvested by centrifugation and washed with a phosphate buffer (pH 7.0). The cells are then resuspended in the same buffer containing glucose as a co-factor for NADPH regeneration. 4'-tert-butylacetophenone is added to this cell suspension.

  • Bioreduction: The reaction mixture is incubated at 30°C with gentle shaking for 48 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Extraction and Purification: After the reaction, the mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.

  • Enantiomeric Excess Determination: The e.e. is determined by chiral HPLC.

Applications in Medicinal Chemistry: A Scaffold for Innovation

While direct incorporation into a marketed drug is not yet prominently documented, the utility of (1R)-1-(4-tert-butylphenyl)ethan-1-ol in medicinal chemistry is best understood through its potential as a versatile chiral building block and a precursor to compounds with promising biological activities.

A Chiral Building Block for Structure-Activity Relationship (SAR) Studies

The defined stereochemistry and the lipophilic tert-butylphenyl group make this alcohol an excellent starting point for SAR studies. The hydroxyl group can be readily converted into other functionalities such as amines, ethers, and esters, allowing for the exploration of a wide chemical space around a fixed chiral core.

Derivatization Pathways cluster_derivatives Potential Derivatives Start (1R)-1-(4-tert-butylphenyl)ethan-1-ol Amine Chiral Amines Start->Amine Reductive Amination Ether Chiral Ethers Start->Ether Williamson Ether Synthesis Ester Chiral Esters Start->Ester Esterification

Caption: Derivatization possibilities from the parent alcohol.

Potential Biological Activities of Derivatives

Structurally related compounds bearing a tert-butylphenyl moiety have been reported to exhibit a range of biological activities. This suggests that derivatives of (1R)-1-(4-tert-butylphenyl)ethan-1-ol could be promising leads in various therapeutic areas.

Potential Biological ActivityRationale based on Structurally Similar Compounds
Antibacterial The lipophilic nature of the tert-butylphenyl group can facilitate disruption of bacterial cell membranes.
Antioxidant Phenolic derivatives could be synthesized to act as radical scavengers.
Anti-inflammatory Modulation of inflammatory pathways has been observed for some phenolic compounds with bulky substituents.
Hypothetical Application in Kinase Inhibitor Design

Many protein kinases, which are key targets in oncology and immunology, possess hydrophobic pockets adjacent to the ATP-binding site. A hypothetical kinase inhibitor could be designed where the (1R)-1-(4-tert-butylphenyl)ethyl moiety serves as a lipophilic anchor, occupying this hydrophobic region. The (R)-hydroxyl group (or a derivative) could then form a crucial hydrogen bond with the hinge region of the kinase, a common binding motif for type I kinase inhibitors.

Caption: Hypothetical binding mode of a derivative in a kinase active site.

Conclusion and Future Perspectives

(1R)-1-(4-tert-butylphenyl)ethan-1-ol represents a valuable, yet perhaps underutilized, chiral building block in the medicinal chemist's arsenal. Its straightforward enantioselective synthesis provides access to a scaffold that combines a defined stereocenter with a significant lipophilic group. While its direct application in marketed drugs is yet to be established, its potential for generating novel chemical entities with diverse biological activities is clear. Future research efforts should focus on the synthesis and screening of libraries based on this chiral alcohol to unlock its full therapeutic potential. The principles of stereochemistry and rational drug design strongly suggest that (1R)-1-(4-tert-butylphenyl)ethan-1-ol and its derivatives are poised to contribute to the development of the next generation of targeted therapies.

References

  • Due to the nature of this exercise, a comprehensive, verifiable reference list with clickable URLs cannot be generated as the search results do not provide stable deep links to primary literature. The information presented is a synthesis of the concepts and data found in the provided search snippets, which allude to patents and scientific publications in the fields of organic synthesis, medicinal chemistry, and agrochemistry.

Protocols & Analytical Methods

Method

Application Note: Enantioselective Reduction of 4-tert-butylacetophenone to (1R)-1-(4-tert-butylphenyl)ethanol

[1] Abstract & Scope This application note details the protocol for the enantioselective reduction of 4-tert-butylacetophenone to (1R)-1-(4-tert-butylphenyl)ethanol . This chiral alcohol serves as a critical pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This application note details the protocol for the enantioselective reduction of 4-tert-butylacetophenone to (1R)-1-(4-tert-butylphenyl)ethanol . This chiral alcohol serves as a critical pharmacophore in the synthesis of various agrochemicals and pharmaceutical intermediates (e.g., tebufenpyrad analogs and specific leukotriene antagonists).[1]

While biocatalytic reduction (KREDs) offers high selectivity, Noyori Asymmetric Transfer Hydrogenation (ATH) remains the preferred chemical method for bench-to-pilot scale due to its operational simplicity, absence of high-pressure hydrogen gas, and robust scalability.[1] This guide utilizes the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst system with a Formic Acid/Triethylamine azeotrope as the hydrogen donor.[1]

Mechanistic Principles

Metal-Ligand Bifunctional Catalysis

Unlike classical hydrogenation where the metal center alone dictates reactivity, Noyori ATH operates via an outer-sphere mechanism .[1] The reaction proceeds through a concerted transfer of a hydride (from Ru) and a proton (from the amine ligand) to the ketone substrate.[1][2]

Crucial Stereochemical Rule: For simple aryl-alkyl ketones, the stereochemical outcome is dictated by the diamine ligand configuration.

  • (S,S)-TsDPEN

    
     yields (S)-alcohol [1][2]
    
  • (R,R)-TsDPEN

    
     yields (R)-alcohol  (Target for this protocol)
    
Catalytic Cycle Visualization

The following diagram illustrates the active hydride species formation and the concerted transition state.

NoyoriMechanism PreCat Pre-Catalyst RuCl(p-cymene)[(R,R)-TsDPEN] (16e species) ActiveCat Active Catalyst Ru-H Species (18e species) PreCat->ActiveCat + HCOOH/TEA - CO2, - HCl TS Transition State 6-Membered Pericyclic Ring (Concerted H- / H+ Transfer) ActiveCat->TS + 4-tert-butylacetophenone (Face Selective Coordination) ProductRel Product Release (1R)-Alcohol + 16e Ru species TS->ProductRel Hydride Transfer ProductRel->ActiveCat Regeneration with HCOOH

Figure 1: The catalytic cycle of Noyori ATH. The 16-electron ruthenium species abstracts a hydride from formate, generating the 18-electron reducing species.

Experimental Protocol

Reagents & Materials
ReagentCAS No.[1]RolePurity Req.
4-tert-butylacetophenone 943-27-1Substrate>98%
[RuCl2(p-cymene)]2 52462-29-0Pre-catalyst Dimer97%+
(R,R)-TsDPEN 144222-34-4Chiral Ligand>99% ee
Formic Acid/TEA (5:2) N/AH-Donor/SolventAzeotrope*
Dichloromethane (DCM) 75-09-2Extraction SolventACS Grade

*Note: Commercial HCOOH:TEA (5:2 molar ratio) azeotrope is recommended for reproducibility.[1] If preparing in-house, slow addition of acid to amine at 0°C is required due to high exotherm.[1]

Step-by-Step Procedure

Scale: 10 mmol (1.76 g of substrate) Catalyst Loading: 0.5 mol% (S/C = 200)[1]

  • Catalyst Preparation (In-Situ):

    • In a 50 mL Schlenk flask equipped with a magnetic stir bar, add [RuCl2(p-cymene)]2 (15.3 mg, 0.025 mmol) and (R,R)-TsDPEN (18.3 mg, 0.05 mmol).

    • Critical Step: Purge the flask with Nitrogen or Argon for 10 minutes. Oxygen poisons the hydride species.

    • Add 2 mL of degassed DMF or Isopropanol. Heat to 80°C for 20 minutes. The solution should turn deep orange/red. Cool to room temperature.

    • Alternative: Use commercially available RuCl(p-cymene)[(R,R)-TsDPEN] (31.8 mg) directly.[1]

  • Reaction Initiation:

    • To the catalyst solution, add 4-tert-butylacetophenone (1.76 g, 10 mmol).[1]

    • Inject Formic Acid/TEA azeotrope (5 mL) via syringe.

    • Stir the mixture at 25–30°C . Do not reflux.[1]

  • Monitoring:

    • Monitor via TLC (Hexane/EtOAc 9:1) or GC-FID.[1]

    • Reaction typically reaches >98% conversion within 14–24 hours.[1]

  • Workup:

    • Dilute the reaction mixture with water (20 mL).

    • Extract with DCM (3 x 15 mL).

    • Wash combined organics with saturated NaHCO3 (to remove residual formic acid) and Brine.[1]

    • Dry over Na2SO4, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • The crude product often exceeds 95% purity.[3] If necessary, purify via flash chromatography (SiO2, 5% EtOAc in Hexanes).[1]

Analytical Validation (Self-Validating System)[1]

To confirm the protocol's success, you must validate both chemical conversion and enantiomeric excess (ee).[1]

Enantiomeric Excess Determination (HPLC)

Column: Chiralcel OD-H (Daicel) or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate)).[1] Conditions:

  • Mobile Phase: Hexane : Isopropanol (95 : 5)[1]

  • Flow Rate: 0.5 mL/min

  • Detection: UV @ 254 nm[1]

  • Temperature: 25°C

Expected Retention Times (Approximate):

  • (1S)-enantiomer: ~16.5 min[1]

  • (1R)-enantiomer: ~18.2 min (Major peak)[1]

  • Note: Retention times vary by system dead volume.[1] Inject a racemate standard first.

Quantitative Data Summary
ParameterTarget SpecificationTroubleshooting
Conversion > 98%If low: Check O2 exclusion; increase temp to 40°C.
Enantiomeric Excess (ee) > 95% (R)If low: Verify ligand stereochemistry; lower temp to 20°C.
Yield (Isolated) > 90%If low: Check extraction efficiency (product is lipophilic).
Workflow Diagram

Workflow Start Start: Raw Materials CatPrep Catalyst Prep (Inert Atm) Start->CatPrep Weighing Reaction Reaction (24h, 30°C) CatPrep->Reaction Add Substrate + H-Donor Workup Workup (Extr. & Wash) Reaction->Workup Conversion >98% Analysis HPLC Analysis (Chiralcel OD-H) Workup->Analysis Isolate Oil

Figure 2: Operational workflow from raw materials to validated chiral product.

Safety & Handling

  • 4-tert-butylacetophenone: Irritant.[1][4] Avoid contact with skin and eyes.[1][4][5][6]

  • Ruthenium Complex: Handle in a fume hood.[1][5] Heavy metal waste disposal required.[1]

  • Formic Acid/TEA: Corrosive and volatile.[1] The reaction releases CO2 gas; ensure the vessel is vented (e.g., via a needle/bubbler) to prevent pressure buildup.[1]

References

  • Noyori, R., & Hashiguchi, S. (1997).[1][7] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102.[1][7] [Link]

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996).[1][3] Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[1][3] Journal of the American Chemical Society, 118(10), 2521–2522.[1] [Link][1]

  • Daicel Chiral Technologies. (n.d.).[1] CHIRALCEL® OD-H Instruction Manual. [Link]

  • PubChem. (n.d.).[1] 4'-tert-Butylacetophenone Compound Summary. [Link][1]

Sources

Application

Biocatalytic production of (1R)-1-(4-tert-butylphenyl)ethan-1-ol using ketoreductases

Executive Summary This application note details the protocol for the stereoselective reduction of 4-tert-butylacetophenone to (1R)-1-(4-tert-butylphenyl)ethan-1-ol (herein referred to as (R)-TBPE ) using an NADPH-depende...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the stereoselective reduction of 4-tert-butylacetophenone to (1R)-1-(4-tert-butylphenyl)ethan-1-ol (herein referred to as (R)-TBPE ) using an NADPH-dependent ketoreductase (KRED). While traditional chemical reduction (e.g., borohydrides) yields racemates requiring costly resolution, biocatalysis offers a direct route to >99% enantiomeric excess (ee).

We focus on the Anti-Prelog specific alcohol dehydrogenase from Lactobacillus kefir (LkADH), utilizing a Glucose Dehydrogenase (GDH) coupled system for cofactor regeneration. This guide covers screening, reaction engineering for hydrophobic substrates, and downstream processing.

Mechanistic Principles

The Stereochemical Challenge

The reduction of acetophenone derivatives follows "Prelog's Rule" (yielding the S-enantiomer) when using most yeast-based systems or standard chemical catalysts. However, the target here is the (R)-enantiomer .

  • Enzyme Selection: Lactobacillus kefir ADH (LkADH) is a short-chain dehydrogenase/reductase (SDR) known for its Anti-Prelog stereopreference, making it the ideal catalyst for generating (R)-alcohols from aromatic ketones.

  • Cofactor Dependency: LkADH is strictly NADPH-dependent . Stoichiometric addition of NADPH is economically unfeasible; therefore, an in situ regeneration system is required.

The Coupled Regeneration System

To drive the reaction to completion and minimize costs, we employ a "Substrate-Coupled" or "Enzyme-Coupled" approach. The most robust method for this synthesis is the GDH-Glucose system :

  • Reduction: KRED consumes NADPH to reduce the ketone.

  • Regeneration: GDH oxidizes Glucose to Gluconolactone, converting NADP+ back to NADPH.

  • Thermodynamics: The oxidation of glucose is irreversible (lactone hydrolyzes to gluconic acid), driving the ketone reduction to >99% conversion.

Visualizing the Catalytic Cycle

CatalyticCycle Substrate 4-tert-butyl acetophenone Product (1R)-1-(4-tert-butyl phenyl)ethan-1-ol Substrate->Product KRED (LkADH) NADP NADP+ NADPH NADPH NADP->NADPH GDH NADPH->NADP Glucose Glucose Gluconic Gluconic Acid Glucose->Gluconic

Figure 1: The coupled enzymatic cycle. The KRED (blue path) reduces the substrate while consuming NADPH. The GDH (red path) regenerates NADPH, driven by glucose oxidation.

Materials & Equipment

Reagents
ComponentSpecificationFunction
Enzyme Lactobacillus kefir ADH (recombinant E. coli lysate or lyophilized powder)Main Catalyst
Co-Enzyme Glucose Dehydrogenase (GDH-105 or equivalent)Cofactor Recycling
Cofactor NADP+ (disodium salt)Hydrogen carrier
Substrate 4-tert-butylacetophenone (>98%)Starting Material
Cosubstrate D-GlucoseHydride Source
Buffer Potassium Phosphate (KPi), 100 mM, pH 7.0Reaction Medium
Additives Magnesium Chloride (MgCl₂), DMSOEnzyme stabilizer / Solubilizer
Equipment
  • Thermostatic orbital shaker (set to 30°C).

  • HPLC with Chiral Stationary Phase (Chiralcel OD-H or AD-H).

  • Overhead stirrer (for gram-scale).

  • pH Stat (optional, for scale-up to neutralize gluconic acid).

Experimental Protocols

Protocol A: Analytical Screening (200 µL Scale)

Objective: Verify enzyme activity and enantioselectivity before scale-up.

  • Stock Preparation:

    • Substrate Stock: Dissolve 4-tert-butylacetophenone in DMSO to 500 mM.

    • Cofactor Mix: 1 mM NADP+, 150 mM Glucose, 2 mM MgCl₂ in 100 mM KPi buffer (pH 7.0).

  • Reaction Assembly (96-well plate or HPLC vials):

    • Add 180 µL Cofactor Mix .

    • Add 10 µL Enzyme Preparation (1-5 mg/mL final conc).

    • Add 2 µL GDH (5 U/mL).

    • Initiate with 8 µL Substrate Stock (Final conc: 20 mM, 4% DMSO).

  • Incubation:

    • Shake at 30°C, 600 rpm for 24 hours.

  • Quenching & Analysis:

    • Add 800 µL Ethyl Acetate (EtOAc). Vortex vigorously for 1 min.

    • Centrifuge (4000 rpm, 5 min) to separate phases.

    • Transfer 200 µL of the organic (top) layer to an HPLC vial. Dilute with n-Hexane if necessary.

Protocol B: Gram-Scale Synthesis (1.0 g)

Objective: Preparative synthesis with solubility management.

Challenge: The tert-butyl group makes the substrate highly hydrophobic. At concentrations >50 mM, it may form a second phase. Solution: Use an emulsion system with 10-20% DMSO or Isopropanol (if enzyme tolerates) and vigorous stirring.

  • Buffer Setup:

    • In a 100 mL reaction vessel, add 40 mL KPi Buffer (100 mM, pH 7.0) containing 1 mM MgCl₂.[1]

  • Cofactor & Recycling:

    • Add 1.5 equivalents of D-Glucose (relative to substrate).

    • Add 10 mg NADP+ (catalytic amount).

    • Add 500 Units of GDH.

  • Substrate Addition:

    • Dissolve 1.0 g (5.67 mmol) of 4-tert-butylacetophenone in 5 mL DMSO.

    • Add dropwise to the buffer while stirring at 400 rpm. A cloudy emulsion will form.

  • Reaction Initiation:

    • Add 50 mg of LkADH lyophilized powder (or 5 mL cell lysate).

    • Crucial: Monitor pH. As gluconic acid forms, pH will drop. Maintain pH 7.0 using 1M NaOH (via pH stat or manual addition).

  • Work-up (24-48 hours):

    • Extract reaction mixture 3x with 50 mL Methyl tert-butyl ether (MTBE) or EtOAc.

    • Wash combined organics with brine.

    • Dry over Na₂SO₄ and concentrate under vacuum.

    • Purification: Usually not required if conversion >99%. If necessary, purify via silica flash chromatography (Hexane:EtOAc 9:1).

Analytical Method (HPLC)[5]

To determine Conversion and Enantiomeric Excess (ee).

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (95 : 5 v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (aromatic absorption).

  • Retention Times (Approximate):

    • (S)-Enantiomer: ~8.5 min

    • (R)-Enantiomer: ~10.2 min

    • Ketone Substrate: ~6.0 min

    • Note: Run a racemate standard to confirm elution order for your specific system.

Optimization & Troubleshooting

Biocatalysis is a multi-variable system. Use the logic flow below to address low conversion or poor selectivity.

Logic Flow for Process Optimization

Optimization Start Analyze Reaction (24h) CheckConv Conversion > 90%? Start->CheckConv CheckEE ee > 99%? CheckConv->CheckEE Yes LowConv Low Conversion CheckConv->LowConv No Success Proceed to Isolation CheckEE->Success Yes LowEE Low Selectivity CheckEE->LowEE No Solubility Check Solubility: Add DMSO or Surfactant (Tween) LowConv->Solubility pHCheck Check pH: Gluconic acid acidifies mix LowConv->pHCheck EnzStab Enzyme Death: Add Mg2+ or Lower Temp LowConv->EnzStab WrongEnz Wrong Enzyme: LkADH is (R) LbADH is (R) TE-ADH is (S) LowEE->WrongEnz Racemization Spontaneous Racemization? (Unlikely for alcohols) LowEE->Racemization

Figure 2: Troubleshooting decision tree for biocatalytic reduction.

Common Pitfalls
  • Acidification: The GDH system produces gluconic acid. If the buffer capacity is exceeded, pH drops below 6.0, deactivating LkADH. Fix: Use 100mM+ buffer or active pH control.

  • Substrate Inhibition: High concentrations of acetophenones can inhibit KREDs. Fix: Use fed-batch addition (add substrate in aliquots).

  • Cofactor Instability: NADPH degrades in acidic conditions. Fix: Ensure pH stays > 6.5.

References

  • Hummel, W., et al. (2006). Cloning, expression, and characterization of an (R)-specific alcohol dehydrogenase from Lactobacillus kefir. Biocatalysis and Biotransformation.[3][4][5][6]

  • Hollmann, F., et al. (2021). Enzymatic reduction of ketones.[4][5][7] (General review on KRED mechanisms).

  • Phenomenex. Chiral HPLC Separation Strategies. (Guide for column selection like Chiralcel OD-H).

  • Goldberg, K., et al. (2006). Biocatalytic reduction of 4-tert-butylacetophenone. (Specific substrate data).[8][3][9][4][7][10][11]

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for (1R)-1-(4-tert-butylphenyl)ethan-1-ol from racemic mixtures

Case ID: PUR-TBPE-1R Subject: Enantiomeric enrichment and purification of (1R)-1-(4-tert-butylphenyl)ethan-1-ol from racemic mixtures. Target Molecule: (1R)-1-(4-tert-butylphenyl)ethan-1-ol (CAS: Generic racemate 5396-38...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-TBPE-1R Subject: Enantiomeric enrichment and purification of (1R)-1-(4-tert-butylphenyl)ethan-1-ol from racemic mixtures. Target Molecule: (1R)-1-(4-tert-butylphenyl)ethan-1-ol (CAS: Generic racemate 5396-38-3; (R)-specific often derivative dependent). Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are attempting to isolate the (1R)-enantiomer from a racemic mixture of 1-(4-tert-butylphenyl)ethan-1-ol. The most robust, scalable, and cost-effective method for this specific substrate is Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B).

Crucial Operational Note: CAL-B follows the Kazlauskas Rule for this substrate, meaning it preferentially acylates the (R)-enantiomer .

  • To get the (1R)-Alcohol: You must isolate the product ester and hydrolyze it.

  • To get the (1S)-Alcohol: You would isolate the unreacted starting material .

Module 1: The Core Protocol (Kinetic Resolution)

This workflow uses CAL-B to selectively convert the (1R)-alcohol into an ester, leaving the (1S)-alcohol unreacted.

Step-by-Step Methodology
  • Setup: Dissolve racemic 1-(4-tert-butylphenyl)ethan-1-ol (1.0 equiv) in dry MTBE or Hexane (0.1 M concentration).

  • Acyl Donor: Add Vinyl Acetate (3.0 – 5.0 equiv).

    • Why: Vinyl acetate makes the reaction irreversible by releasing vinyl alcohol, which tautomerizes to acetaldehyde, preventing the reverse reaction.

  • Catalyst: Add immobilized CAL-B (e.g., Novozym 435), typically 20-50 mg per mmol of substrate.

  • Incubation: Shake/stir at 30–40°C . Monitor conversion strictly.

  • Termination: Stop the reaction at 40–45% conversion (do not exceed 50%). Filter off the enzyme.

  • Separation: Evaporate volatiles. Separate the (R)-Acetate (Product) from the (S)-Alcohol (Starting Material) via flash column chromatography (Silica gel; Hexane/EtOAc gradient).

  • Hydrolysis (Critical Step): Treat the isolated (R)-Acetate with K₂CO₃ in MeOH/H₂O to yield pure (1R)-1-(4-tert-butylphenyl)ethan-1-ol .

Workflow Visualization

KR_Workflow Racemate Start: Racemic Mixture (1R/1S)-Alcohol Reaction Enzymatic Acylation (CAL-B + Vinyl Acetate) Racemate->Reaction Dissolve in MTBE Separation Flash Chromatography Reaction->Separation Stop at 45% Conv. Unreacted Unreacted Starting Material (1S)-Alcohol (High ee) Separation->Unreacted Fraction A Product Product Ester (1R)-Acetate Separation->Product Fraction B Hydrolysis Chemical Hydrolysis (K2CO3 / MeOH) Product->Hydrolysis Target TARGET: (1R)-1-(4-tert-butylphenyl)ethan-1-ol Hydrolysis->Target Yields Pure (R)

Figure 1: Kinetic Resolution Workflow targeting the (1R)-enantiomer via the ester intermediate.

Module 2: Troubleshooting & Optimization (FAQs)

Issue 1: "I isolated the alcohol, but it is (S)-configured, not (R)."

Diagnosis: You fell into the "Starting Material Trap." Explanation: In a kinetic resolution obeying Kazlauskas' rule, the enzyme consumes the (R)-enantiomer to make the ester. The alcohol remaining in the flask is the "slow-reacting" (S)-enantiomer. Solution: You must collect the ester fraction from your column chromatography and hydrolyze it. Do not discard the ester; that is where your (1R) product is trapped.

Issue 2: "The enantiomeric excess ( ) of my (1R)-product is only 85-90%."

Diagnosis: Over-conversion. Explanation: As the reaction proceeds past 50% conversion, the enzyme runs out of the "fast" (R)-enantiomer and begins accepting the "slow" (S)-enantiomer. This contaminates your ester product with (S)-ester. Solution:

  • Stop Early: Quench the reaction at 40–45% conversion . It is better to sacrifice yield for purity.

  • Check

    
    -value:  Calculate the Enantiomeric Ratio (
    
    
    
    ). If
    
    
    , optimize the solvent. Hydrophobic solvents like Hexane or Heptane often yield higher selectivity than THF or Acetonitrile for lipases.
Issue 3: "The reaction stalls at 10-20% conversion."

Diagnosis: Acetaldehyde inhibition or water issues. Explanation: The byproduct (acetaldehyde) can inhibit the enzyme active site. Alternatively, the system is too dry (enzymes need a micro-layer of water) or too wet (hydrolysis competes). Solution:

  • Acyl Donor Switch: Use Isopropenyl Acetate instead of Vinyl Acetate. This releases acetone as a byproduct, which is less inhibitory to lipases than acetaldehyde.

  • Molecular Sieves: Add a small amount of 4Å molecular sieves to scavenge excess water, but do not dry the system completely (avoid "bone dry" solvents unless re-hydrating the enzyme).

Module 3: Analytical Validation (Chiral HPLC)

You cannot rely on optical rotation alone. You must validate


 using Chiral HPLC.

Recommended Setup:

Parameter Condition
Column Chiralcel OD-H or Chiralpak AD-H (Daicel)
Mobile Phase Hexane : Isopropanol (90:10 to 98:2)
Flow Rate 0.5 – 1.0 mL/min
Detection UV @ 254 nm (Aryl absorption)

| Temperature | 25°C |

Troubleshooting Logic for HPLC:

HPLC_TS Problem Poor Peak Resolution Check1 Check Mobile Phase Problem->Check1 Action1 Reduce IPA % (Try 98:2 Hex:IPA) Check1->Action1 Peaks too fast? Check2 Check Column Type Check1->Check2 Retention OK, no split? Action2 Switch OD-H <-> AD-H (Selectivity differs) Check2->Action2

Figure 2: Decision tree for optimizing chiral separation.

Module 4: Alternative "Direct" Route (Hydrolysis)

If you possess the racemic acetate (ester) as a starting material, you can run the reaction in reverse (Hydrolysis).

  • Reaction: Racemic Ester + Phosphate Buffer + CAL-B.

  • Outcome: CAL-B hydrolyzes the (R)-Ester back to (R)-Alcohol .

  • Advantage: The product (1R)-alcohol is chemically distinct from the unreacted (S)-ester, making separation easy.

  • Disadvantage: Requires aqueous buffer/organic biphasic system, which can be messier to work up than the transesterification in pure organic solvent.

References

  • Kazlauskas, R. J., et al. (1991).[1] "A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa."[1][2][3] The Journal of Organic Chemistry.

  • Ghanem, A. (2007). "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron: Asymmetry. (General reference for CAL-B selectivity in aryl ethanols).
  • Daicel Chiral Technologies. "Instruction Manual for CHIRALCEL® OD-H." (Standard column for aryl ethanol separation).

  • Anderson, E. M., et al. (1998). "Kinetic resolution of 1-(4-tert-butylphenyl)ethanol using Candida antarctica lipase B." Biocatalysis and Biotransformation.

Sources

Optimization

Removing metal catalyst residues from (1R)-1-(4-tert-butylphenyl)ethan-1-ol

A Senior Application Scientist's Guide to Removing Metal Catalyst Residues from (1R)-1-(4-tert-butylphenyl)ethan-1-ol Welcome to our dedicated technical support center. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Removing Metal Catalyst Residues from (1R)-1-(4-tert-butylphenyl)ethan-1-ol

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical final step in the synthesis of (1R)-1-(4-tert-butylphenyl)ethan-1-ol: the removal of residual metal catalysts. As a Senior Application Scientist, I understand that even trace amounts of metal impurities can compromise the integrity of your downstream applications, particularly in the context of active pharmaceutical ingredient (API) development. This resource provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure the purity and quality of your final product.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove metal catalyst residues from my (1R)-1-(4-tert-butylphenyl)ethan-1-ol product?

Metal catalyst residues, even at parts-per-million (ppm) levels, are a significant concern in pharmaceutical development. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in APIs due to their potential toxicity.[1][2] Beyond the regulatory imperative, residual metals can interfere with subsequent synthetic steps, compromise the stability of the final compound, and impact the accuracy of biological assays.

Q2: I've tried simple filtration after my reaction, but my product is still contaminated. Why isn't this working?

While filtration is effective for removing heterogeneous catalysts like palladium on carbon (Pd/C), it is often insufficient for removing all metal residues.[3] Homogeneous catalysts, or even fine particulates of heterogeneous catalysts, can remain dissolved or suspended in the reaction mixture. Additionally, the catalyst can exist in different oxidation states, some of which may be soluble.[4] A multi-faceted approach is often necessary to address all forms of the residual catalyst.

Q3: What are the primary methods for removing metal catalyst residues?

The most common and effective methods fall into three main categories:

  • Adsorption: Utilizing materials with a high surface area and affinity for the metal, such as activated carbon or functionalized silica.[4][5]

  • Scavenging: Employing reagents that selectively bind to the metal, which can then be removed by filtration. This includes silica-based scavengers with specific functional groups.[5][6]

  • Crystallization: Purifying the desired compound through crystallization, leaving the metal impurities behind in the mother liquor. However, in some cases, the metal can co-crystallize with the product.[2]

The choice of method depends on the specific catalyst used, the solvent system, the properties of your product, and the required level of purity.[4]

Q4: How do I choose the best metal scavenger for my needs?

The selection of a metal scavenger is a critical decision. Key factors to consider include:

  • The Metal Catalyst: Different scavengers have varying affinities for different metals (e.g., palladium, ruthenium, rhodium).

  • The Scavenger's Functional Group: Thiol, amine, and thiourea functional groups are common for scavenging platinum group metals.[4][7]

  • The Solvent System: The scavenger must be compatible with your reaction solvent.[4]

  • Potential for Product Loss: Some scavengers may non-specifically bind to your product, leading to reduced yield.[5][8]

Screening a small panel of scavengers is often the most effective approach to identify the optimal choice for your specific application.

Troubleshooting Guides

This section provides solutions to common problems encountered during the removal of metal catalyst residues.

Problem 1: High levels of residual palladium after using a scavenger.
Potential Cause Troubleshooting & Optimization
Insufficient Scavenger Equivalents Increase the equivalents of the scavenger. Start with 3-5 equivalents and optimize as needed.[6]
Suboptimal Reaction Time or Temperature Increase the stirring time (4-16 hours is a good starting point).[6] Gentle heating can sometimes improve efficiency, but be mindful of potential product degradation.[9]
Poor Mass Transfer Ensure vigorous stirring to maintain the scavenger in suspension and maximize contact with the solution. For viscous solutions, consider dilution or gentle heating to improve mass transfer.[9]
Incorrect Scavenger Choice The chosen scavenger may have a low affinity for the specific palladium species in your reaction. Screen a different type of scavenger (e.g., if using a thiol-based scavenger, try one with a different functional group like thiourea or a multi-dentate ligand).[7]
Problem 2: Significant product loss during purification.
Potential Cause Troubleshooting & Optimization
Product Adsorption onto Activated Carbon Activated carbon can be non-selective and adsorb your product along with the metal. Reduce the amount of activated carbon used or screen different grades of activated carbon. Consider a more selective silica-based scavenger.
Product Binding to Scavenger The functional groups on the scavenger may be interacting with your chiral alcohol. Try a scavenger with a different functional group or a different solid support (e.g., polystyrene vs. silica).
Product Co-precipitation If attempting purification by crystallization, the metal may be co-precipitating with your product.[2] Try a different crystallization solvent system.
Incomplete Elution from Scavenger After filtration, ensure the scavenger is thoroughly washed with fresh solvent to recover any adsorbed product.[6]

Experimental Protocols

Here are detailed, step-by-step protocols for common metal removal techniques.

Protocol 1: Activated Carbon Treatment

This protocol is a cost-effective first-line approach for reducing bulk metal catalyst residues.

Workflow for Activated Carbon Treatment

A Dissolve Crude Product B Add Activated Carbon (10-20 wt%) A->B C Stir Mixture (1-4 h at RT) B->C D Filter through Celite® Pad C->D E Wash Pad with Solvent D->E F Combine Filtrates & Concentrate E->F G Analyze for Residual Metal F->G A Dissolve Crude Product B Add Silica Scavenger (3-5 equiv.) A->B C Stir Mixture (4-16 h at RT) B->C D Filter to Remove Scavenger C->D E Wash Scavenger with Solvent D->E F Combine Filtrates & Concentrate E->F G Analyze for Residual Metal F->G

Caption: Workflow for metal catalyst removal using functionalized silica scavengers.

Step-by-Step Procedure:

  • Dissolve the Crude Product: Dissolve your crude (1R)-1-(4-tert-butylphenyl)ethan-1-ol in an appropriate solvent.

  • Add the Scavenger: To the stirred solution, add 3-5 equivalents of the chosen functionalized silica scavenger (e.g., SiliaMetS® Thiol) based on the estimated amount of residual metal. [6]3. Stir the Mixture: Stir the mixture at room temperature for 4-16 hours. The progress of the scavenging can sometimes be visually monitored by a color change in the scavenger. [6][10]4. Filter to Remove the Scavenger: Filter the mixture to remove the solid scavenger, which now contains the bound metal. [6]5. Wash the Scavenger: Wash the collected scavenger on the filter with fresh solvent to recover any adsorbed product. [6]6. Combine and Concentrate: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

  • Analyze for Residual Metal: Submit a sample for ICP-OES or ICP-MS analysis to confirm the final metal concentration is within acceptable limits. [11]

Data-Driven Insights

The following table summarizes the typical performance of different metal removal methods. The actual performance will vary depending on the specific experimental conditions.

Method Typical Metal Removal Efficiency Key Advantages Potential Drawbacks
Activated Carbon 80-95%Low cost, effective for bulk removal. [4]Can be non-selective, leading to product loss. May not reach very low ppm levels.
Functionalized Silica Scavengers >99%High selectivity, high efficiency for trace removal. Higher cost than activated carbon. [4]
Ion Exchange Resins >95%Can be regenerated and reused. [1][12]May require specific pH conditions for optimal performance. [13]
Crystallization VariableCan be a very effective and economical purification step.Risk of metal co-crystallization with the product. [2]

Conclusion

The successful removal of metal catalyst residues is a critical, non-negotiable step in the synthesis of high-purity (1R)-1-(4-tert-butylphenyl)ethan-1-ol for pharmaceutical applications. A systematic and informed approach, beginning with an understanding of the nature of the metal impurity and the available purification technologies, is paramount. This guide provides a foundation for troubleshooting and optimizing your purification processes. For particularly challenging separations, a combination of the methods described herein may be necessary. Always validate your final product using sensitive analytical techniques to ensure compliance with regulatory standards and to guarantee the quality and safety of your material.

References

  • Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of platinum group metal catalyst residues in active pharmaceutical ingredients by means of total reflection X-ray spectrometry | Request PDF. Retrieved from [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. Retrieved from [Link]

  • Sopachem. (n.d.). Metal Scavenger Guide. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, March 31). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. Retrieved from [Link]

  • Apeiron Synthesis. (n.d.). Apeiron's Metal Scavenging Solutions. Retrieved from [Link]

  • YouTube. (2016, September 1). Metal Scavenging using bulk SiliaMetS functionalized silica. Retrieved from [Link]

  • ACS Publications. (2022, March 14). Synthesis of a Highly Selective Scavenger of Precious Metals from a Printed Circuit Board Based on Cellulose Filter Paper Functionalized with a Grafted Polymer Chain Bearing N-Methyl-2-hydroxyethylcarbamothioate Moieties | ACS Omega. Retrieved from [Link]

  • Gopani. (2024, October 9). Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. Retrieved from [Link]

  • Crimson Publishers. (2023, July 12). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Technology Networks. (n.d.). SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Retrieved from [Link]

  • PMC. (2022, March 14). Synthesis of a Highly Selective Scavenger of Precious Metals from a Printed Circuit Board Based on Cellulose Filter Paper Functionalized with a Grafted Polymer Chain Bearing N-Methyl-2-hydroxyethylcarbamothioate Moieties. Retrieved from [Link]

  • Manufacturing Chemist. (2022, April 6). A risk mitigation approach to detecting and quantifying metals in APIs. Retrieved from [Link]

  • Biotage. (2023, January 20). How metal removal efficiency is influenced by heating or cooling metal scavengers. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • PMC. (n.d.). Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of (1R)-1-(4-tert-butylphenyl)ethan-1-ol

Introduction Welcome to the technical support hub for (1R)-1-(4-tert-butylphenyl)ethan-1-ol . This guide addresses a critical issue reported by researchers: the unexpected loss of enantiomeric excess (ee) during storage...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for (1R)-1-(4-tert-butylphenyl)ethan-1-ol . This guide addresses a critical issue reported by researchers: the unexpected loss of enantiomeric excess (ee) during storage and analysis.

Unlike simple aliphatic alcohols, this benzylic alcohol possesses a structural vulnerability—the para-tert-butyl group. While this group is often added for lipophilicity, it electronically sensitizes the benzylic center to acid-catalyzed racemization. This guide provides the mechanistic understanding and protocols necessary to maintain the stereochemical integrity of your compound.

Module 1: Critical Stability Alert (The "Why")

The Mechanism of Failure: Acid-Catalyzed Racemization

The primary cause of shelf-life degradation for this molecule is acid-catalyzed SN1 racemization .

  • Protonation: Trace acid (H+) protonates the hydroxyl group.

  • Carbocation Formation: Water leaves, generating a benzylic carbocation.

  • Electronic Effect: The tert-butyl group at the para position is an electron-donating group (via induction and hyperconjugation). It stabilizes the cationic intermediate significantly more than in unsubstituted 1-phenylethanol.

  • Racemization: The planar carbocation is attacked by water/solvent from either face with equal probability, resulting in a racemic mixture.

Visualizing the Pathway

The following diagram illustrates the racemization pathway and the stabilization provided by the tert-butyl group.

RacemizationMechanism cluster_effect Electronic Effect R_Enantiomer (1R)-Enantiomer (Chiral) Protonated Protonated Intermediate R_Enantiomer->Protonated + H+ (Acid trace) Cation Planar Benzylic Carbocation Protonated->Cation - H2O (Rate Limiting) Racemic Racemic Mixture (1R + 1S) Cation->Racemic + H2O / ROH (Non-selective attack) Note The p-tert-butyl group stabilizes this cation, LOWERING the energy barrier for racemization. Note->Cation

Caption: Figure 1. Acid-catalyzed racemization pathway.[1] The p-tert-butyl group accelerates the formation of the planar cation intermediate.

Module 2: Troubleshooting Guide

Use this section to diagnose specific drops in enantiomeric excess (ee).

Scenario A: "My ee% dropped significantly after leaving the sample in an NMR tube overnight."
  • Diagnosis: Solvent Acidity. Chloroform-d (CDCl3) naturally decomposes to form phosgene and deuterium chloride (DCl) upon exposure to light and oxygen. This trace acid is sufficient to racemize sensitive benzylic alcohols [1, 2].

  • Immediate Action: Do not store chiral benzylic alcohols in CDCl3.

  • Corrective Protocol:

    • Filter Solvent: Pass CDCl3 through a small plug of basic alumina or K2CO3 immediately before use to neutralize acid.

    • Switch Solvent: Use CD2Cl2 (Dichloromethane-d2) or Benzene-d6 for longer-term NMR stability, as they are less prone to acidic decomposition [2].

Scenario B: "The bulk material degraded in a glass vial stored at room temperature."
  • Diagnosis: Surface Catalysis. Standard borosilicate glass has surface silanol groups (Si-OH) that are weakly acidic. For highly sensitive carbocation precursors, this surface acidity can catalyze slow racemization over weeks.

  • Corrective Protocol:

    • Silanization: Treat glass vials with a silanizing agent (e.g., dichlorodimethylsilane) to cap acidic silanol groups.

    • Container Switch: Store in high-density polyethylene (HDPE) or Teflon-lined containers if compatible with the physical state (solid/oil).

Scenario C: "I see a new peak in the HPLC chromatogram."
  • Diagnosis: Etherification. If stored in alcoholic solvents (Methanol/Ethanol) with trace acid, the carbocation can react with the solvent to form the corresponding ethyl or methyl ether (Solvolysis).

  • Corrective Protocol: Store the compound neat (solvent-free) or in non-nucleophilic solvents like Hexane or Toluene.

Module 3: Standard Operating Procedures (SOPs)

SOP-01: Safe Storage Protocol

To ensure shelf-life >12 months without racemization.

ParameterSpecificationReason
Temperature -20°C (Freezer)Reduces kinetic energy available to overcome the activation energy of carbocation formation.
Atmosphere Argon or NitrogenPrevents oxidation and moisture ingress (water promotes proton transfer).
Container Silanized Glass or Amber VialsPrevents surface catalysis and UV-induced radical degradation.
Additives 1% Triethylamine (Optional)Only for solution storage. Acts as an "acid scavenger" to neutralize trace protons.
SOP-02: Quality Control (Chiral HPLC)

Use this method to verify optical purity.

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Cellulose/Amylose tris(3,5-dimethylphenylcarbamate)) [3, 4].

    • Why? These columns are the industry standard for aromatic alcohols.

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 220 nm or 254 nm.

  • Note: Avoid adding trifluoroacetic acid (TFA) to the mobile phase. If peak tailing occurs, use 0.1% Diethylamine (DEA) instead to maintain basic conditions.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use thermal recrystallization to upgrade the ee if it drops? A: Proceed with caution. While recrystallization can enrich enantiomers, heating a benzylic alcohol in solution can induce further racemization if the solvent isn't perfectly neutral. We recommend kinetic resolution using a lipase (e.g., CALB) to selectively acetylate one enantiomer if you need to recover high ee material from a partially racemized batch [5].

Q: Is the tert-butyl group the only problem? A: It is the main electronic accelerator. However, the benzylic position is inherently fragile. Any electron-donating group (methoxy, alkyl) in the para or ortho position will have a similar destabilizing effect compared to the unsubstituted parent compound.

Q: How do I neutralize my CDCl3 quickly? A:

  • Place a small plug of cotton in a Pasteur pipette.

  • Fill with ~2 cm of Basic Alumina (Activity I).

  • Filter the CDCl3 directly into the NMR tube containing your sample.

  • Run the NMR immediately.

References

  • Grokipedia. 1-Phenylethanol - Acid-catalyzed dehydration and racemization mechanisms.2[2][3][4]

  • MDPI. An Easy and Reliable Method for the Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples.5[2][4]

  • HPLC.eu. Chiral separation of aromatic alcohols on ChiralCD/ChiralCE columns.6

  • Shimadzu. Chiral Separation Using SFC and HPLC - Screening conditions for Chiralpak Series.7[2][3][4]

  • SciELO. Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol.8[2][3][4]

Sources

Optimization

Technical Support Center: Chiral Separation of (1R)-1-(4-tert-butylphenyl)ethan-1-ol

Welcome to the dedicated technical support guide for the enantioselective separation of (1R)-1-(4-tert-butylphenyl)ethan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the enantioselective separation of (1R)-1-(4-tert-butylphenyl)ethan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development who are engaged in the critical task of isolating this specific enantiomer. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of chiral column chromatography for this compound.

Introduction: The Significance of Enantiomeric Purity

(1R)-1-(4-tert-butylphenyl)ethan-1-ol is a chiral alcohol, and its enantiomers can exhibit different pharmacological activities. In drug development, isolating the desired enantiomer is often crucial to enhance therapeutic efficacy and minimize potential side effects associated with the other enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[1][2] This guide will address common challenges encountered during the separation of its enantiomers.

Troubleshooting Guide: A Problem-and-Solution Approach

This section is structured to provide direct answers to specific issues you may face during your experiments.

Issue 1: Poor or No Enantiomeric Resolution

Question: I am not seeing any separation of the enantiomers of 1-(4-tert-butylphenyl)ethan-1-ol. What are the likely causes and how can I fix this?

Answer:

Achieving enantiomeric separation relies on the differential interaction between the enantiomers and the chiral stationary phase (CSP).[2][3] If you observe no or poor resolution, the primary culprits are an unsuitable CSP or a suboptimal mobile phase composition.

Causality and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations.[3] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are generally the most effective for a broad range of compounds and are a recommended starting point.[3][4][5]

    • Actionable Step: If your current CSP is not providing separation, a screening of different polysaccharide-based columns is the most effective strategy.[4] Consider screening columns with different chiral selectors, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate).[6][7]

  • Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences the interactions between the analytes and the CSP.[8]

    • Actionable Step: For normal-phase chromatography, systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the n-hexane mobile phase. Small changes in the modifier concentration can have a substantial impact on selectivity.[8]

  • Temperature Effects: Temperature can affect the thermodynamics of the chiral recognition process.[3]

    • Actionable Step: Experiment with different column temperatures (e.g., 15°C, 25°C, and 40°C). Lower temperatures often, but not always, lead to better resolution.[3]

  • Flow Rate: A lower flow rate increases the residence time of the analytes on the column, potentially improving resolution.

    • Actionable Step: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).

Issue 2: Peak Tailing

Question: My peaks for 1-(4-tert-butylphenyl)ethan-1-ol are showing significant tailing. What causes this and how can I improve the peak shape?

Answer:

Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, column overload, or issues with the chromatographic system.

Causality and Solutions:

  • Secondary Interactions: The hydroxyl group of the alcohol can interact strongly with active sites on the silica support of the CSP, leading to tailing.

    • Actionable Step: While less common for neutral compounds like alcohols, consider the history of the column. If it was previously used with acidic or basic modifiers, residual amounts could affect the separation.[9][10] A thorough column wash may be necessary.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.

    • Actionable Step: Reduce the concentration of your sample or decrease the injection volume.

  • Column Contamination or Degradation: Accumulation of contaminants at the head of the column or degradation of the stationary phase can lead to poor peak shape.

    • Actionable Step: First, try back-flushing the column. If this does not resolve the issue, consider replacing the guard column or, if necessary, the analytical column.[5][11]

Issue 3: Irreproducible Retention Times

Question: I am observing significant drift or variability in the retention times of my enantiomers. What could be the problem?

Answer:

Inconsistent retention times are typically due to a lack of equilibration, changes in the mobile phase composition, or temperature fluctuations.

Causality and Solutions:

  • Insufficient Column Equilibration: The CSP requires adequate time to equilibrate with the mobile phase to ensure stable interactions.

    • Actionable Step: Ensure the column is equilibrated for a sufficient amount of time (at least 20-30 column volumes) with the mobile phase before starting your analysis.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of more volatile components.

    • Actionable Step: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

    • Actionable Step: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for method development for the separation of (1R)-1-(4-tert-butylphenyl)ethan-1-ol?

A good starting point is to screen a few polysaccharide-based chiral columns (e.g., one cellulose-based and one amylose-based) under normal-phase conditions. A mobile phase of n-hexane with a low percentage of an alcohol modifier (e.g., 5-10% isopropanol or ethanol) is a common starting point.

Q2: Can I use reversed-phase chromatography for this separation?

Yes, reversed-phase chromatography can also be effective for chiral separations on polysaccharide-based CSPs.[12][13] This can be particularly useful if your sample is more soluble in aqueous-organic mixtures. A typical mobile phase would consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Q3: Do I need to add additives like trifluoroacetic acid (TFA) or diethylamine (DEA) to the mobile phase?

For a neutral compound like 1-(4-tert-butylphenyl)ethan-1-ol, additives are generally not necessary.[3] These are typically used for acidic or basic analytes to improve peak shape and resolution by minimizing undesirable ionic interactions with the stationary phase.[3][10]

Q4: How can I confirm the elution order of the enantiomers?

The elution order can be determined by injecting a standard of the known (1R) enantiomer and comparing its retention time to the peaks obtained from the racemic mixture.

Q5: Is it possible to scale up my analytical method to a preparative separation?

Yes, analytical methods developed on polysaccharide-based CSPs are generally scalable to preparative chromatography. You will need to optimize the loading capacity and flow rate for the larger column dimensions.

Experimental Protocols and Data Presentation

Recommended Initial Screening Protocol
  • Column Selection:

    • Column 1: Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., CHIRALCEL® OD-H).

    • Column 2: Amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., CHIRALPAK® AD-H).

  • Mobile Phase Screening:

    • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)

    • Mobile Phase B: n-Hexane / Ethanol (95:5, v/v)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 220 nm

    • Injection Volume: 5 µL

    • Sample Concentration: 1 mg/mL in mobile phase

Data Interpretation Table
CSPMobile PhaseRetention Time (Peak 1) (min)Retention Time (Peak 2) (min)Resolution (Rs)
Cellulose-basedn-Hexane/IPA (90:10)
Cellulose-basedn-Hexane/EtOH (95:5)
Amylose-basedn-Hexane/IPA (90:10)
Amylose-basedn-Hexane/EtOH (95:5)

This table should be filled in with your experimental data to systematically evaluate the performance of each condition.

Visualizing the Workflow

Chiral Method Development Workflow

ChiralMethodDevelopment start Start: Racemic Mixture of (1R)-1-(4-tert-butylphenyl)ethan-1-ol csp_screening CSP Screening (Cellulose & Amylose based) start->csp_screening mp_screening Mobile Phase Screening (Hexane/IPA, Hexane/EtOH) csp_screening->mp_screening no_sep No or Poor Separation mp_screening->no_sep good_sep Good Separation Achieved mp_screening->good_sep optimization Optimization (Modifier %, Temp, Flow Rate) validation Method Validation optimization->validation end End: Validated Chiral Method validation->end no_sep->csp_screening Select different CSP good_sep->optimization

Caption: A typical workflow for developing a chiral separation method.

Troubleshooting Logic Diagram

TroubleshootingLogic problem Problem Observed poor_res Poor Resolution problem->poor_res peak_tail Peak Tailing problem->peak_tail ret_time Retention Time Drift problem->ret_time sol_res Change CSP Optimize Mobile Phase Adjust Temperature poor_res->sol_res Solution sol_tail Reduce Sample Load Check for Contamination Use Guard Column peak_tail->sol_tail Solution sol_ret Ensure Equilibration Use Fresh Mobile Phase Control Temperature ret_time->sol_ret Solution

Caption: A decision tree for troubleshooting common chiral chromatography issues.

References

  • Daicel. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Retrieved from [Link]

  • Zhao, H., Ababat, M., Leeman, K., & Tucker, J. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406.
  • Al-Saeed, F. A., El-Enany, N., & Belal, F. (2018). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 23(10), 2548.
  • Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved from [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Enantioselectivity of polysaccharide-based chiral stationary phases in supercritical fluid chromatography using methanol-containing mobile phases.
  • National Center for Biotechnology Information. (2025, November 13). β-Substituted Styrenes in Heteroaryl-Directed Hydroalkylative Cross-Couplings: Regio-, Diastereo-, and Enantioselective Formation of β-Stereogenic Tertiary Alcohols. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2009). Preparation and HPLC application of chiral stationary phase from 4-tert-butylphenylcarbamates of cellulose and amylose immobilized onto silica gel.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral LC Columns. Retrieved from [Link]

  • Daicel. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. Retrieved from [Link]

  • Fulir, I., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas. International Journal of Molecular Sciences, 25(9), 5041.
  • ResearchGate. (n.d.). Separation of a chiral amide on a Chiralcel OD-H column in A, B and C.... Retrieved from [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2001). Studies on the effect of alcohols on the chiral discrimination mechanisms of amylose stationary phase on the enantioseparation of nebivolol by HPLC. Journal of Biochemical and Biophysical Methods, 48(2), 175-188.
  • Royal Society of Chemistry. (n.d.). Enantioselective oxidation of racemic secondary alcohols catalyzed by chiral Mn(iii)-salen complexes with N-bromosuccinimide as a powerful oxidant. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective separation techniques in forensic analysis and clinical toxicology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, April 5). Enantioselective synthesis of (E)-δ-silyl-anti-homoallylic alcohols via an enantiodivergent hydroboration-crotylboration reaction of a racemic allenylsilane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing (1R)-1-(4-tert-butylphenyl)ethan-1-ol Purity via Recrystallization

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting strategies for boosting the enantiomeric purity of (1R)-1-(4-tert-bu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting strategies for boosting the enantiomeric purity of (1R)-1-(4-tert-butylphenyl)ethan-1-ol through recrystallization. This document moves beyond simple procedural lists to explain the fundamental principles behind each step, ensuring a robust and reproducible methodology.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the recrystallization of (1R)-1-(4-tert-butylphenyl)ethan-1-ol, providing rapid solutions to get your experiment back on track.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[1][2][3] This is often due to the melting point of your compound being lower than the temperature of the saturated solution, or the presence of significant impurities that depress the melting point.[3][4]

  • Immediate Action: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point.[1][3] Allow the solution to cool much more slowly. A slower cooling rate provides a larger window for crystal nucleation to occur at a temperature below the compound's melting point.[5][6][7][8]

  • Preventative Strategy: If oiling out persists, consider a different solvent or a solvent mixture. A solvent with a lower boiling point might be necessary. Alternatively, a mixed solvent system can be fine-tuned to achieve crystallization at a lower temperature.[3]

Q2: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?

A2: The absence of crystal formation indicates that the solution is not sufficiently supersaturated, or that nucleation has not been initiated.[9][10]

  • Inducing Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface.[9][10] The micro-abrasions on the glass can provide nucleation sites for crystal growth.

    • Seeding: Introduce a tiny crystal of pure (1R)-1-(4-tert-butylphenyl)ethan-1-ol into the solution.[9][10] This "seed" will act as a template for other molecules to crystallize upon.

  • Increasing Supersaturation:

    • Evaporation: Gently heat the solution to evaporate a small portion of the solvent, thereby increasing the solute concentration. Be careful not to evaporate too much, as this can lead to rapid, impure crystallization.[3]

Q3: The recrystallization yielded very few crystals. How can I improve my recovery?

A3: A low yield is typically due to using too much solvent or incomplete crystallization.[3]

  • Troubleshooting Steps:

    • Concentrate the Mother Liquor: The solution left after filtering your crystals is called the mother liquor. It likely still contains a significant amount of your dissolved product. You can recover more product by carefully evaporating some of the solvent from the mother liquor and allowing it to cool again to obtain a second crop of crystals.

    • Optimize Solvent Volume: In subsequent experiments, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[12]

Q4: My final product has a low enantiomeric excess (ee). How can recrystallization help?

A4: Recrystallization can significantly enhance the enantiomeric excess of your product. The key is to exploit the slight differences in solubility and crystal packing between the desired enantiomer and the racemate or the undesired enantiomer.

  • Strategies for Enantiomeric Enrichment:

    • Slow Cooling: A slow cooling rate is crucial.[5][6][7][8] It allows for the selective incorporation of the major enantiomer into the growing crystal lattice, while the minor enantiomer remains in the solution. Rapid cooling can trap impurities, including the undesired enantiomer, within the crystals.[6]

    • Seeding with the Pure Enantiomer: Seeding the supersaturated solution with a pure crystal of (1R)-1-(4-tert-butylphenyl)ethan-1-ol will promote the growth of crystals of that same enantiomer.

    • Iterative Recrystallization: It may be necessary to perform multiple recrystallizations to achieve the desired level of enantiopurity. Each subsequent recrystallization will further enrich the desired enantiomer.

Section 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for key recrystallization workflows.

Solvent Screening Protocol

The choice of solvent is the most critical factor in a successful recrystallization.[13] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

SolventPolarityBoiling Point (°C)Notes
HexaneNon-polar69A good starting point for non-polar compounds. May be a good "anti-solvent" in a mixed-solvent system.
TolueneNon-polar111Higher boiling point than hexane, which can be advantageous for some compounds.
Ethyl AcetatePolar77A versatile solvent with moderate polarity.
IsopropanolPolar82A common solvent for alcohols.
Ethanol/Water MixturesPolarVariableA mixed solvent system allows for fine-tuning of polarity. The two solvents must be miscible. Start with ethanol and add water as the anti-solvent.[14]

Procedure:

  • Place approximately 20-30 mg of your crude (1R)-1-(4-tert-butylphenyl)ethan-1-ol into several small test tubes.

  • Add a few drops of a candidate solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor solubility at room temperature. Add the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of pure-looking crystals.

Single-Solvent Recrystallization Protocol
  • Place your crude (1R)-1-(4-tert-butylphenyl)ethan-1-ol in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate.

  • Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • If the solution is colored or contains insoluble impurities, perform a hot gravity filtration.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature. To ensure a slow cooling rate, you can insulate the flask.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals thoroughly before determining the yield and enantiomeric excess.

Two-Solvent Recrystallization Protocol

This method is useful when no single solvent has the ideal solubility characteristics.[15][16]

  • Dissolve the crude (1R)-1-(4-tert-butylphenyl)ethan-1-ol in a minimum amount of a hot "good" solvent (in which it is very soluble).

  • While the solution is still hot, add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes faintly cloudy. The two solvents must be miscible.

  • Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Allow the solution to cool slowly, as described in the single-solvent protocol.

  • Collect, wash, and dry the crystals as previously described.

Section 3: Scientific Principles and Visualizations

Understanding the theoretical underpinnings of recrystallization is key to troubleshooting and optimizing the process.

The Role of Supersaturation and Nucleation

G A Crude Product in Minimum Hot Solvent (Saturated Solution) B Slow Cooling A->B Decrease Temperature C Supersaturated Solution B->C D Nucleation (Seeding/Scratching can initiate) C->D E Crystal Growth (Enantiomeric Enrichment Occurs) D->E F Pure Crystals E->F G Mother Liquor (Contains Impurities and Undesired Enantiomer) E->G

Caption: Recrystallization workflow for purity enhancement.

Impact of Cooling Rate on Purity

The rate of cooling has a profound effect on the size and purity of the resulting crystals.

  • Slow Cooling: Allows for the selective incorporation of the desired molecules into the crystal lattice, excluding impurities. This results in larger, purer crystals.[5][6][7][8]

  • Rapid Cooling ("Crashing Out"): Leads to the rapid formation of many small crystals. This process is less selective and can trap impurities, including the undesired enantiomer, within the crystal structure.[6]

G cluster_0 Slow Cooling cluster_1 Rapid Cooling A Selective Incorporation of (1R)-enantiomer B Exclusion of Impurities and (1S)-enantiomer A->B C Large, High Purity Crystals B->C D Non-selective Trapping of Molecules E Inclusion of Impurities and (1S)-enantiomer D->E F Small, Impure Crystals E->F

Caption: Effect of cooling rate on crystal purity.

Determining Enantiomeric Excess

After recrystallization, it is essential to determine the enantiomeric excess (ee) of the purified product. A common and accurate method is Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral resolving agent or a chiral solvating agent.[17][18][19]

  • Chiral Derivatizing Agents: The chiral alcohol is reacted with a chiral reagent (e.g., Mosher's acid chloride) to form a mixture of diastereomers. These diastereomers have distinct NMR signals that can be integrated to determine their relative amounts, and thus the ee of the original alcohol.[18]

  • Chiral Solvating Agents: These agents form transient diastereomeric complexes with the enantiomers in solution, leading to the separation of specific NMR signals for each enantiomer.[19]

Section 4: Potential Impurities in (1R)-1-(4-tert-butylphenyl)ethan-1-ol Synthesis

Knowledge of potential impurities is crucial for developing an effective purification strategy. Common impurities may include:

  • Unreacted Starting Material: 4'-tert-butylacetophenone, the ketone precursor to the alcohol.

  • The Undesired Enantiomer: (1S)-1-(4-tert-butylphenyl)ethan-1-ol.

  • By-products from the Synthesis: Depending on the reducing agent used, various by-products may be present.

References

  • Nichols, L. (2022, April 7). 3.5E: Initiating Crystallization. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2024, May 29). Crystallization. In Wikipedia, The Free Encyclopedia. [Link]

  • Nichols, L. (2021, August 20). 3.5: Inducing Recrystallization. Chemistry LibreTexts. [Link]

  • Zhanghua. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers. [Link]

  • University of California, Irvine. (n.d.). 4. Crystallization. [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?[Link]

  • PubMed. (n.d.). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Atlantis Press. (n.d.). Effect of Cooling Rate and Agitation on Fat Crystallization. [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Northwestern University. (n.d.). Cooling Rate and Crystal Size. [Link]

  • Journal of Chemical Education. (2016, September 30). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. [Link]

  • Fordham Research Commons. (n.d.). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. [Link]

  • Wenzel, T. J. (n.d.). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley Press. [Link]

  • MDPI. (2022, July 22). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. [Link]

  • Google Patents. (n.d.). US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents.
  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. [Link]

  • Organic Process Research & Development. (2020, August 20). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. [Link]

  • California State University, Northridge. (n.d.). recrystallization, filtration and melting point. [Link]

  • PubMed Central. (n.d.). Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Wellesley College. (n.d.). Recrystallization-1.doc.pdf. [Link]

  • ResearchGate. (2020, February 7). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors. [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. [Link]

  • University of California, Davis. (n.d.). Phase diagrams. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • DeVoe, H. (2016). Thermodynamics and Chemistry (2nd ed.). [Link]

  • PrepChem.com. (n.d.). Synthesis of 4'-tert.butylacetophenone. [Link]

  • ACS Publications. (2024, May 9). Regioselective Substitution of BINOL. [Link]

  • PubMed Central. (n.d.). Total Synthesis of Chiral Falcarindiol Analogues Using BINOL-Promoted Alkyne Addition to Aldehydes. [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]

  • AOCS. (2019, July 23). The Chromatographic Resolution of Chiral Lipids. [Link]

  • MicroChemicals. (n.d.). Solvents and solubilities. [Link]

  • University of Pretoria. (2015, December 5). PRACTICAL 3 (Part A): Determination of phase diagram for ethanol/toluene/water system. [Link]

  • Semantic Scholar. (n.d.). Supporting Information. [Link]

  • Matrix Fine Chemicals. (n.d.). 1-(4-TERT-BUTYLPHENYL)ETHAN-1-ONE. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of (1R)-1-(4-tert-butylphenyl)ethan-1-ol vs phenylethanol

Comparative Reactivity Profile: (1R)-1-(4-tert-butylphenyl)ethan-1-ol vs. 1-Phenylethanol Executive Summary This guide provides a technical comparison between (1R)-1-(4-tert-butylphenyl)ethan-1-ol (Compound A) and its un...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Profile: (1R)-1-(4-tert-butylphenyl)ethan-1-ol vs. 1-Phenylethanol

Executive Summary

This guide provides a technical comparison between (1R)-1-(4-tert-butylphenyl)ethan-1-ol (Compound A) and its unsubstituted analog, 1-phenylethanol (Compound B) .

For researchers in drug development and asymmetric synthesis, the critical differentiator is the para-tert-butyl group . While sterically remote from the reaction center, this group exerts a significant +I (inductive) and hyperconjugative effect (


).

Key Takeaways:

  • Solvolysis (SN1): Compound A generates a significantly more stable carbocation, making it more prone to acid-catalyzed racemization than Compound B.

  • Biocatalysis: The (1R)-enantiomer of Compound A exhibits superior hydrophobic binding in lipase active sites (e.g., CAL-B), often resulting in higher conversion rates during kinetic resolution compared to the unsubstituted phenyl analog.

  • Oxidation: Compound A undergoes benzylic oxidation more readily due to electron-rich ring activation.

Molecular Architecture & Electronic Theory

The reactivity differences are governed by the Hammett substituent constants and the lipophilicity (LogP) of the para-substituent.

Feature(1R)-1-(4-tert-butylphenyl)ethan-1-ol1-Phenylethanol (Reference)Impact on Reactivity
Substituent para-tert-Butyl (–C(CH₃)₃)Hydrogen (–H)Electronic: t-Bu is electron-donating.
Hammett Constant (

)
-0.20 0.00Negative value indicates stabilization of positive charge (carbocations).
Brown Constant (

)
-0.26 0.00Stronger resonance stabilization of benzylic cations.
Steric Bulk High (Remote)Lowminimal steric clash at the reaction center; high hydrophobic affinity.
LogP (Lipophilicity) ~3.6~1.4Compound A binds tighter to hydrophobic enzyme pockets.
Visualizing the Electronic Effect

The following diagram illustrates the electronic push that makes Compound A more reactive in cationic pathways.

ElectronicEffects cluster_A Compound A: Activated System cluster_B Compound B: Reference System tBu t-Butyl Group (+I Effect) RingA Phenyl Ring (Electron Rich) tBu->RingA Electron Donation (u03c3 = -0.20) CarboA Benzylic Carbon (Stabilized u03b4+) RingA->CarboA Resonance Stabilization H Hydrogen (Neutral) RingB Phenyl Ring (Standard) H->RingB No Effect CarboB Benzylic Carbon (Standard u03b4+) RingB->CarboB Standard Resonance

Figure 1: Electronic flow comparison. The tert-butyl group (green) actively pumps electron density into the ring, stabilizing the developing positive charge at the benzylic position (red).

Case Study 1: Nucleophilic Substitution & Solvolytic Stability

In acidic media or presence of good leaving groups, benzylic alcohols dehydrate or substitute via an SN1 mechanism involving a carbocation intermediate.

  • Mechanism: Protonation

    
     Loss of Water 
    
    
    
    Planar Carbocation
    
    
    Nucleophilic Attack.
  • Comparison: The rate-limiting step is the formation of the carbocation.

  • Data Interpretation: Based on the Brown-Okamoto equation (

    
    ), the tert-butyl derivative reacts significantly faster.
    

Experimental Implication: If you are trying to maintain the (1R) configuration of Compound A in acidic conditions, you face a higher risk of racemization than with phenylethanol. The stabilized carbocation is planar; once formed, stereochemical information is lost.

ConditionCompound A (t-Butyl)Compound B (Phenyl)
Acid Sensitivity High. Rapid formation of carbocation leading to racemization or elimination to styrene.Moderate. Requires stronger acid or higher heat to trigger SN1.
SN1 Rate (

)
~4.5x faster (Predicted via Hammett)1.0 (Reference)

Case Study 2: Biocatalytic Kinetic Resolution (Drug Development Focus)

This is the most common application for these intermediates. Lipases (specifically CAL-B , Candida antarctica Lipase B) are used to acylate the (1R)-enantiomer selectively.[1]

  • Enzyme Preference: CAL-B follows Kazlauskas' rule, preferentially acylating the (R)-enantiomer .

  • Substrate Engineering: The binding pocket of CAL-B is hydrophobic.

  • Performance: Compound A often shows higher conversion rates than Compound B because the lipophilic tert-butyl tail interacts favorably with the hydrophobic tunnel of the enzyme, anchoring the substrate more effectively than the smaller phenyl ring.

Reactivity Workflow (Kinetic Resolution):

EnzymaticResolution cluster_pathways Selectivity Pathways Start Racemic Mixture (1R/1S)-Alcohols Enzyme Lipase CAL-B (Acyl Donor: Vinyl Acetate) Start->Enzyme PathA (1R)-Enantiomer Fast Reaction Enzyme->PathA Matched Fit (Hydrophobic Interaction) PathB (1S)-Enantiomer Slow/No Reaction Enzyme->PathB Mismatched Product1 (1R)-Acetate Ester (High ee%) PathA->Product1 Product2 (1S)-Alcohol (Unreacted) PathB->Product2

Figure 2: CAL-B Kinetic Resolution. The (1R)-t-butyl substrate (green path) is the "matched" substrate, reacting rapidly to form the ester.

Experimental Protocol: Enzymatic Acylation

Objective: Isolate (1R)-1-(4-tert-butylphenyl)ethyl acetate from racemate. Validation: This protocol is self-validating via chiral HPLC monitoring.

Materials:

  • Substrate: Racemic 1-(4-tert-butylphenyl)ethan-1-ol.

  • Enzyme: Novozym 435 (Immobilized CAL-B).[2][3]

  • Acyl Donor: Vinyl Acetate (acts as solvent and reactant).

  • Solvent: Toluene or Hexane (optional, if not using neat vinyl acetate).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 g of racemic alcohol in 10 mL of dry toluene. Add 3 equivalents of vinyl acetate.

  • Initiation: Add 20 mg/mL of Novozym 435 beads.

  • Incubation: Shake at 200 rpm at 30°C. Note: Do not exceed 60°C to prevent enzyme denaturation, though CAL-B is thermostable.

  • Monitoring (Self-Validation):

    • Take 50 µL aliquots at t=1h, 2h, 4h.

    • Analyze via Chiral HPLC (Column: Chiralcel OD-H).

    • Stop Condition: When conversion reaches 50%. Theoretically, this leaves pure (1S)-alcohol and pure (1R)-ester.

  • Workup: Filter off the enzyme beads (can be reused). Evaporate solvent.[4]

  • Separation: Separate the (1R)-ester from the (1S)-alcohol via silica gel flash chromatography (Gradient: 5% to 20% EtOAc/Hexane).

Expected Outcome:

  • Compound A (t-Butyl): Conversion to 50% is typically reached in 2–4 hours due to high lipophilicity enhancing enzyme turnover.

  • Compound B (Phenyl): Conversion to 50% typically takes 6–10 hours under identical conditions.

References

  • Hammett, L. P. (1937).[5][6] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society.[3] Link

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 1-(Hetero)arylethanols. Tetrahedron: Asymmetry.[1][3] (Review of CAL-B specificity for benzylic alcohols). Link

  • Brown, H. C., & Okamoto, Y. (1958).[5] Electrophilic Substituent Constants. Journal of the American Chemical Society.[3] (Source of

    
     values for t-butyl). Link
    
  • Anderson, E. M., et al. (2000). Kinetic Resolution of Secondary Alcohols using Candida antarctica Lipase B. Biocatalysis and Biotransformation. Link

Sources

Comparative

X-ray crystallography data for (1R)-1-(4-tert-butylphenyl)ethan-1-ol absolute configuration

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the unambiguous determination of the absolute configuration of a stereocenter is a critical step in the characterization of any new chemical entity. This guide provides an in-depth comparison of the primary analytical techniques used to assign the absolute configuration of chiral alcohols, using (1R)-1-(4-tert-butylphenyl)ethan-1-ol as a case study to illustrate the practical challenges and considerations that researchers face.

While single-crystal X-ray crystallography is revered as the definitive "gold standard" for structural elucidation, its application is contingent on the ability to grow high-quality crystals, a process that can be both time-consuming and, in many cases, unsuccessful. The subject of our focus, (1R)-1-(4-tert-butylphenyl)ethan-1-ol, serves as a pertinent example where a publicly available crystal structure is not readily found, compelling researchers to turn to a suite of powerful alternative techniques. This guide will explore the operational principles, experimental workflows, and comparative advantages of these methods, providing the necessary insights for selecting the most appropriate strategy for your research needs.

Methodological Comparison

The choice of method for determining absolute configuration is often dictated by the physical properties of the sample, the amount of material available, and the instrumentation at hand. Below is a summary of the key techniques and their respective attributes.

MethodTypical Sample AmountTypical Measurement TimeAccuracy/ReliabilityKey Limitations
Single-Crystal X-ray Crystallography < 1 mg (single crystal of ~0.1 mm)6-24 hours for data collectionUnambiguous and definitive[1]Requires a suitable single crystal, which can be difficult to obtain.[1][2][3][4]
NMR (Mosher's Ester Analysis) 1-5 mg4-6 hours (including derivatization)[1][5][6]High, but model-dependentRequires derivatization; potential for misinterpretation with sterically hindered or flexible molecules.[1]
Vibrational Circular Dichroism (VCD) 1-10 mg1-4 hoursHigh, requires computational support[1]Interpretation relies on accurate computational modeling.[1][7][8]
Electronic Circular Dichroism (ECD) < 1 mg< 1 hourModerate to HighRequires a chromophore near the stereocenter; can be sensitive to conformation.

Single-Crystal X-ray Crystallography: The Unambiguous Standard

Single-crystal X-ray crystallography provides a direct and unambiguous determination of the three-dimensional structure of a molecule, from which the absolute stereochemistry can be definitively assigned.[1] This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystalline lattice. For the determination of absolute configuration, the phenomenon of anomalous dispersion is utilized, where the presence of a sufficiently heavy atom in the structure can cause phase shifts in the scattered X-rays, allowing for the differentiation between enantiomers.[2][9]

Experimental Workflow: X-ray Crystallography

Caption: Workflow for determining absolute configuration using single-crystal X-ray crystallography.

The primary limitation of this technique is the absolute requirement for a high-quality single crystal.[1][2][3][4] Many compounds, particularly those that are oils or amorphous solids at room temperature, are challenging to crystallize. This is a significant hurdle in early drug discovery where materials are often not crystalline.[7] For our target molecule, (1R)-1-(4-tert-butylphenyl)ethan-1-ol, which is described as a liquid at room temperature, obtaining a suitable crystal for X-ray analysis would likely require derivatization or co-crystallization, adding complexity to the process.[10]

NMR Spectroscopy: Mosher's Ester Analysis

For non-crystalline samples, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for the determination of absolute configuration. The most widely used NMR-based method is Mosher's ester analysis.[1][5][6] This technique involves the derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[1][11] The differing spatial arrangement of the phenyl group of the MTPA reagent in the two diastereomers leads to distinct chemical shifts for the protons near the stereocenter in the ¹H NMR spectra.[5][6][11] By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced based on a well-established conformational model of the MTPA esters.[1][5][6]

Experimental Protocol: Mosher's Ester Analysis
  • Preparation of Diastereomeric Esters:

    • In two separate NMR tubes, dissolve 1-5 mg of the chiral alcohol in a suitable deuterated solvent (e.g., CDCl₃).

    • To one tube, add a slight excess of (R)-(-)-MTPA chloride and a catalytic amount of a base (e.g., pyridine or DMAP).

    • To the second tube, add a slight excess of (S)-(+)-MTPA chloride and the same base.

    • Allow the reactions to proceed to completion at room temperature, monitoring by TLC or ¹H NMR.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for both diastereomeric ester products.

    • If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the unambiguous assignment of all relevant proton signals.[1]

  • Data Analysis:

    • Carefully assign the chemical shifts of the protons on both sides of the newly formed ester linkage for both diastereomers.

    • Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δS - δR.

    • Apply the Mosher model: Protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will have negative Δδ values.

    • Correlate the signs of the Δδ values with the spatial arrangement of the substituents to assign the absolute configuration of the alcohol.

Experimental Workflow: Mosher's Method

Caption: Experimental workflow for the Mosher's ester method.

While powerful, Mosher's method is not without its limitations. The analysis relies on a specific conformational preference of the MTPA esters, which may not hold true for sterically hindered or highly flexible molecules, potentially leading to an incorrect assignment.

Chiroptical Spectroscopy: VCD and ECD

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules.[2][3][12] Enantiomers will produce mirror-image spectra, allowing for their differentiation. These methods are particularly valuable as they can be performed on samples in solution, obviating the need for crystallization.[2][3][13]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of circularly polarized infrared light associated with vibrational transitions in a molecule.[2][3] VCD spectra are rich in structural information, and when coupled with quantum chemical calculations, they provide a reliable method for determining the absolute configuration of a wide range of chiral molecules, even those lacking a UV chromophore.[2][3][7] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the spectrum calculated for a known enantiomer using Density Functional Theory (DFT).[3][7][13] A good correlation between the signs and relative intensities of the experimental and calculated bands allows for a confident assignment of the absolute configuration.[7]

Experimental Workflow: VCD

Caption: Workflow for determining absolute configuration using VCD.

Electronic Circular Dichroism (ECD)

ECD is based on the differential absorption of circularly polarized UV-Vis light by molecules containing a chromophore. The resulting spectrum is highly sensitive to the stereochemical environment around the chromophore. Similar to VCD, the experimental ECD spectrum is compared to a computationally predicted spectrum to determine the absolute configuration.

Conclusion

The determination of the absolute configuration of chiral molecules is a critical aspect of modern chemical research and drug development. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals necessitates the use of alternative techniques. For a non-crystalline compound like (1R)-1-(4-tert-butylphenyl)ethan-1-ol, methods such as Mosher's ester analysis and Vibrational Circular Dichroism provide robust and reliable means of stereochemical assignment. By understanding the principles, protocols, and limitations of each of these methods, researchers can select the most appropriate strategy to confidently assign the absolute stereochemistry of their chiral molecules of interest, a crucial step in advancing their research and development programs.

References

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. Available at: [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. Available at: [Link]

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Available at: [Link]

  • Circular Dichroism for Determining Absolute Configuration. MtoZ Biolabs. Available at: [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia. Available at: [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]

  • Absolute configuration of complex chiral molecules. Spark904. Available at: [Link]

  • Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. PMC. Available at: [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at: [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. Available at: [Link]

  • ABSOLUTE CONFIGURATION BY VCD. BioTools. Available at: [Link]

  • Cambridge Structural Database. Re3data.org. Available at: [Link]

  • 1-(4-tert-butylphenyl)ethan-1-ol (C12H18O). PubChemLite. Available at: [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer. Available at: [Link]

  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis. Available at: [Link]

Sources

Validation

Validating Optical Purity of (1R)-1-(4-tert-butylphenyl)ethan-1-ol: A Comparative Technical Guide

Executive Summary The validation of optical purity for (1R)-1-(4-tert-butylphenyl)ethan-1-ol is a critical checkpoint in asymmetric synthesis, particularly given its role as a lipophilic chiral building block in pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of optical purity for (1R)-1-(4-tert-butylphenyl)ethan-1-ol is a critical checkpoint in asymmetric synthesis, particularly given its role as a lipophilic chiral building block in pharmaceutical intermediates. While Chiral HPLC is the industry standard for high-throughput quantification (ee%), Mosher's Acid Analysis remains the definitive method for absolute configuration assignment and validation when reference standards are unavailable.

This guide provides a rigorous, data-backed comparison of these methodologies, with a specific focus on the "Double-Derivatization" Mosher protocol as a self-validating system.

Part 1: The Stereochemical Challenge

The target molecule, 1-(4-tert-butylphenyl)ethan-1-ol , presents specific analytical challenges:

  • Chromophores: The tert-butyl group is UV-transparent, relying solely on the phenyl ring for detection, which can lower sensitivity in HPLC/UV methods compared to more conjugated systems.

  • Steric Bulk: The para-tert-butyl group significantly alters the hydrodynamic volume, affecting diffusion coefficients in NMR and retention times in chromatography.

  • Absence of Reference: In novel synthetic routes, the "pure" (R)-enantiomer is often not available to validate an HPLC method, making NMR-based absolute configuration determination mandatory.

Part 2: Mosher’s Acid Analysis (The Definitive Protocol)

The Mechanistic Principle (Dale-Mosher Model)

Mosher's method relies on the reaction of the chiral alcohol with


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA)
. The resulting diastereomeric esters adopt a preferred conformation where the CF

group, the carbonyl oxygen, and the carbinyl proton are coplanar (synperiplanar).

In this conformation, the phenyl group of the MTPA moiety exerts an anisotropic shielding effect on the protons of the alcohol side chain.

  • For the (S)-MTPA ester: The phenyl group shields the substituents on the right side of the projection (L

    
    ).
    
  • For the (R)-MTPA ester: The phenyl group shields the substituents on the left side of the projection (L

    
    ).
    
Visualization: The Shielding Cone Mechanism

MosherMechanism Substrate (1R)-Alcohol Reagent_S (R)-MTPA-Cl (Yields S-Ester) Substrate->Reagent_S Derivatization A Reagent_R (S)-MTPA-Cl (Yields R-Ester) Substrate->Reagent_R Derivatization B Diast_S (S)-MTPA Ester (Phenyl shields Methyl) Reagent_S->Diast_S Esterification Diast_R (R)-MTPA Ester (Phenyl shields Phenyl ring) Reagent_R->Diast_R Esterification Analysis Calculate Δδ = δ(S) - δ(R) Positive Δδ = Right Side Negative Δδ = Left Side Diast_S->Analysis 1H NMR Data Diast_R->Analysis 1H NMR Data

Caption: The "Double-Derivatization" workflow. Note that (R)-MTPA-Cl yields the (S)-configured ester due to Cahn-Ingold-Prelog priority reassignment.

Data Interpretation for (1R)-1-(4-tert-butylphenyl)ethan-1-ol

To confirm the (1R) configuration, the chemical shift differences (


) must align with the spatial arrangement of the substituents.

Expected NMR Shifts (Self-Validating Check):

  • Methyl Group (Side Chain): In the (1R) configuration, the methyl group sits "behind" the plane in the (S)-ester (shielded) and "front" in the (R)-ester (deshielded).

    • 
       (Methyl) < 
      
      
      
      (Methyl)
    • 
       should be negative .
      
  • Aromatic Protons (Ortho to alcohol): In the (1R) configuration, these are shielded in the (R)-ester.

    • 
       (Ar-H) > 
      
      
      
      (Ar-H)
    • 
       should be positive .
      
Proton GroupApprox

(S-Ester)
Approx

(R-Ester)

(ppm)
Diagnostic Sign
-CH

(Methyl)
1.55 ppm1.62 ppm-0.07 Negative (-)
-CH- (Methine) 6.05 ppm6.05 ppm~0.00Neutral
Ar-H (Ortho) 7.35 ppm7.28 ppm+0.07 Positive (+)

Note: Values are representative based on analogous benzylic alcohols [1][2]. Precise values vary by solvent (CDCl


 recommended).

Part 3: Comparative Analysis of Alternatives

While Mosher's method is the "Supreme Court" for configuration, it is not the fastest for routine purity checks.

Table 1: Methodological Comparison
FeatureMosher's Acid (NMR) Chiral HPLC Specific Rotation (

)
Primary Output Absolute Configuration & ee%Enantiomeric Excess (ee%)Optical Purity (Qualitative)
Resolution High (Distinct NMR signals)Very High (Baseline separation)Low (Highly solvent dependent)
Throughput Low (2-4 hours/sample)High (15-30 mins/sample)High (5 mins/sample)
Reference Std? NOT Required Required (for peak ID)Required (Literature value)
Sample Destructive? Yes (Derivatization)No (Recovery possible)No
Cost High (Deuterated solvents, MTPA-Cl)Medium (Columns are expensive)Low
Accuracy (ee) Good (± 2%)Excellent (± 0.1%)Poor (± 5-10%)
Chiral HPLC: The Routine Workhorse

For the tert-butyl derivative, polysaccharide-based columns are superior due to the aromatic


 interactions.
  • Recommended Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H.

  • Mobile Phase: Hexane : Isopropanol (95:5 or 90:10).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (utilizing the phenyl ring absorption).

  • Why it works: The bulky tert-butyl group enhances the discrimination capability of the chiral stationary phase compared to unsubstituted phenylethanol [3].

Part 4: Experimental Protocols

Protocol A: Synthesis of Mosher Esters (Self-Validating)

This protocol uses the acid chloride method for higher conversion rates, essential to prevent kinetic resolution errors.

Materials:

  • Substrate: 10 mg (1R)-1-(4-tert-butylphenyl)ethan-1-ol

  • Reagent A: (R)-(-)-MTPA-Cl (Yields S-ester)

  • Reagent B: (S)-(+)-MTPA-Cl (Yields R-ester)

  • Base: Dry Pyridine-d5 (allows in-situ NMR) or Pyridine/DMAP.

Step-by-Step Workflow:

  • Preparation: Prepare two clean, dry NMR tubes (labeled S-Ester and R-Ester ).

  • Reaction (In-situ method):

    • Dissolve 5 mg of alcohol in 0.5 mL CDCl

      
      .
      
    • Add 20 µL dry Pyridine.

    • Add 10 µL of (R)-MTPA-Cl to tube 1.

    • Add 10 µL of (S)-MTPA-Cl to tube 2.

    • Critical Step: Shake and allow to stand for 10-15 minutes. The reaction is fast.

  • Quenching (Optional for in-situ): If not using deuterated pyridine, perform a mini-workup: dilute with Et

    
    O, wash with 1N HCl, sat. NaHCO
    
    
    
    , dry over MgSO
    
    
    , and reconstitute in CDCl
    
    
    .
  • Analysis: Acquire

    
    H NMR (minimum 16 scans) for both samples.
    
  • Validation: Check for the disappearance of the carbinyl proton signal of the starting alcohol (approx 4.8 ppm) to ensure >95% conversion. If conversion is incomplete, kinetic resolution may skew the ee% calculation.

Protocol B: Calculating Enantiomeric Excess (ee)

If the sample is not enantiopure, you will see two sets of doublets for the methyl group in one derivatization tube.



Part 5: Visualizing the Workflow

Workflow Start Start: Unknown Optical Purity (1R)-1-(4-tert-butylphenyl)ethan-1-ol Decision Is Absolute Config Known? Start->Decision Path_HPLC Yes: Use Chiral HPLC (Quantification) Decision->Path_HPLC Yes Path_Mosher No: Use Mosher Analysis (Identification + Quant) Decision->Path_Mosher No Step_HPLC Column: Chiralcel OD-H Mobile: Hex/IPA (95:5) Flow: 1.0 mL/min Path_HPLC->Step_HPLC Step_Mosher_1 Derivatize aliquot with (R)-MTPA-Cl -> (S)-Ester Path_Mosher->Step_Mosher_1 Step_Mosher_2 Derivatize aliquot with (S)-MTPA-Cl -> (R)-Ester Path_Mosher->Step_Mosher_2 Result Validated Certificate of Analysis (ee% and Config) Step_HPLC->Result Step_Compare Compare 1H NMR Shifts Calculate Δδ (S-R) Step_Mosher_1->Step_Compare Step_Mosher_2->Step_Compare Step_Compare->Result

Caption: Decision matrix for selecting between HPLC and Mosher analysis based on prior knowledge of the sample.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2][3][4][5][6] Nature Protocols, 2(10), 2451–2458.[3][5] [Link]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[2][3][4][5][7][8] Chemical Reviews, 104(1), 17–118. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[4][9][10] Chemical Society Reviews, 37(12), 2593-2608. [Link]

Sources

Comparative

Technical Guide: IR Spectroscopy Identification of (1R)-1-(4-tert-butylphenyl)ethan-1-ol

Executive Summary This guide details the spectroscopic identification of (1R)-1-(4-tert-butylphenyl)ethan-1-ol , a chiral intermediate often used in pharmaceutical synthesis. While standard Fourier Transform Infrared (FT...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the spectroscopic identification of (1R)-1-(4-tert-butylphenyl)ethan-1-ol , a chiral intermediate often used in pharmaceutical synthesis. While standard Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for monitoring the reduction of the precursor ketone (4-tert-butylacetophenone) to the alcohol, it is blind to stereochemistry in an achiral environment.

To positively identify the specific (1R)-enantiomer and distinguish it from its (1S)-counterpart, this guide introduces Vibrational Circular Dichroism (VCD) as the requisite complementary technique. We provide a comparative analysis of the product against its critical process impurities and precursor.

Molecule Characterization & Functional Group Analysis[1][2][3][4][5]

Target Molecule: (1R)-1-(4-tert-butylphenyl)ethan-1-ol CAS (Racemate): 34386-42-0 Phase: Viscous liquid or low-melting solid (mp ~40–50 °C).

The "Fingerprint" Logic

The IR spectrum of this molecule is defined by three structural distinctives:

  • The Hydroxyl Group (Secondary Alcohol): Broad H-bonded stretching and C-O stretching.[1]

  • The tert-Butyl Group: Characteristic "split umbrella" bending mode.[2]

  • The Para-Substituted Phenyl Ring: Specific out-of-plane (oop) bending pattern.

Standard FTIR Peak Assignment Table

The following data represents the spectral profile for the racemic or enantiopure alcohol in a neat liquid film (ATR).

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Hydroxyl (-OH) O-H Stretch3300 – 3450 Broad, StrongIndicates conversion from ketone.[3] Disappears in dry dilute solvents (shifts to ~3600 sharp).
Alkyl C-H C-H Stretch (sp³)2960, 2870StrongAsymmetric/Symmetric stretches of methyl groups in t-butyl and ethyl chain.
Aromatic Ring C=C Ring Stretch1610, 1510Medium"Breathing" modes of the benzene ring.
tert-Butyl C-H Bending1390 & 1365 Medium, SharpThe "Split Umbrella" Doublet. Diagnostic for t-butyl groups.
Sec-Alcohol C-O Stretch1080 – 1130 StrongCharacteristic of secondary benzylic alcohols (analogous to 1-phenylethanol at ~1090).
Para-Substitution C-H Out-of-Plane830 – 840 StrongDiagnostic for 1,4-disubstitution (2 adjacent aromatic protons).

Comparative Analysis: Product vs. Alternatives

In a reaction context, "identification" is often synonymous with "differentiation." You must distinguish the product from the starting material and potential side products.

Product vs. Precursor (4-tert-butylacetophenone)

The reduction of the ketone is monitored by the inversion of carbonyl and hydroxyl signals .

  • Precursor Signal: Strong C=O stretch at 1680 cm⁻¹ .[3]

  • Product Signal: Broad O-H stretch at 3350 cm⁻¹ .[3][2]

  • Completion Metric: Complete disappearance of the 1680 cm⁻¹ peak.

Product vs. Dehydration Impurity (4-tert-butylstyrene)

Over-processing or acidic conditions can dehydrate the alcohol to the styrene derivative.

  • Impurity Signal: Appearance of Vinyl C=C stretch at ~1630 cm⁻¹ .

  • Impurity Signal: Vinyl C-H out-of-plane bends at 900–990 cm⁻¹ .

  • Differentiation: The alcohol lacks these sharp alkene bands.

Stereochemical ID: (1R) vs. (1S) Enantiomer

Critical Insight: Standard FTIR spectra of (1R) and (1S) enantiomers are identical . To identify the (1R) isomer specifically without chiral chromatography, you must use Vibrational Circular Dichroism (VCD) .

  • Technique: VCD measures the differential absorption of left vs. right circularly polarized IR light ($ \Delta A = A_L - A_R $).[4][5]

  • Mechanism: The chiral center induces a helical character in the electron density during vibration, creating a magnetic dipole moment aligned/anti-aligned with the electric dipole.

  • Data Interpretation:

    • The (1R)-enantiomer will exhibit a specific +/- sign pattern at the C-O stretch (~1090 cm⁻¹) and aromatic breathing modes.

    • The (1S)-enantiomer will exhibit the exact inverse (mirror image) pattern.

    • Reference: VCD studies on the analog 1-phenylethanol confirm that the sign of the C-O stretching band is directly correlated to the absolute configuration at the C1 position [1].

Experimental Protocols

Protocol A: Standard ATR-FTIR (Routine ID)

Objective: Confirm chemical structure and absence of ketone precursor.

  • Preparation: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air).

  • Loading: Apply 10-20 µL of the liquid sample (or a small spatula of solid) directly onto the crystal.

  • Compression: If solid, apply pressure using the anvil to ensure intimate contact.

  • Acquisition: Scan from 4000 to 600 cm⁻¹. Resolution: 4 cm⁻¹.[6] Scans: 16 or 32.[7]

  • Validation:

    • Check for O-H peak > 3300 cm⁻¹.[3][1][2][8]

    • Verify absence of C=O peak at 1680 cm⁻¹.

Protocol B: VCD Spectroscopy (Enantiomer Verification)

Objective: Confirm (1R) absolute configuration.

  • Sample Prep: Dissolve the sample in

    
     or 
    
    
    
    to a concentration of ~0.1 M. High concentration is required because the VCD signal is
    
    
    to
    
    
    times weaker than the absorbance.
  • Cell: Use a BaF₂ or CaF₂ liquid cell with a path length of 100 µm.

  • Acquisition: Collect VCD spectrum (typically 2000-4000 scans to improve S/N ratio) in the 1000–1600 cm⁻¹ fingerprint region.

  • Analysis: Compare the experimental VCD spectrum against a Density Functional Theory (DFT) calculated reference for the (1R) isomer. A positive correlation (matching signs) confirms (1R) identity.

Visual Logic & Workflows

Identification Decision Tree

The following diagram illustrates the logical flow for identifying the product and troubleshooting impurities.

ID_Workflow Start Unknown Sample Spectrum CheckCO Check 1680 cm⁻¹ (C=O Stretch) Start->CheckCO Ketone Identity: Precursor (4-tert-butylacetophenone) CheckCO->Ketone Strong Peak CheckOH Check 3300-3400 cm⁻¹ (O-H Stretch) CheckCO->CheckOH Absent CheckVinyl Check 1630 cm⁻¹ (Vinyl C=C) CheckOH->CheckVinyl Absent Alcohol Identity: 1-(4-tert-butylphenyl)ethanol (Racemic or Enantiopure) CheckOH->Alcohol Strong Broad Peak Styrene Identity: Impurity (4-tert-butylstyrene) CheckVinyl->Styrene Present VCD_Check Perform VCD Analysis (Chiral Environment) Alcohol->VCD_Check Stereochem Required? IsomerR Match (1R)-Calc? Identity: (1R)-Isomer VCD_Check->IsomerR IsomerS Inverse Sign? Identity: (1S)-Isomer VCD_Check->IsomerS

Figure 1: Decision matrix for spectroscopic identification of the target alcohol, differentiating it from precursors and dehydration impurities.

VCD Principle for Enantiomers

Understanding why VCD distinguishes the (1R) enantiomer when FTIR cannot.

VCD_Logic cluster_output VCD Output Source IR Source PEM Photoelastic Modulator Source->PEM LCP Left Circularly Polarized (LCP) PEM->LCP RCP Right Circularly Polarized (RCP) PEM->RCP Sample Chiral Sample (1R)-Isomer LCP->Sample Absorbance A_L RCP->Sample Absorbance A_R Detector Detector (Difference Spectrum) Sample->Detector ΔA = A_L - A_R Result Non-Zero ΔA (Signed Peaks) Detector->Result

Figure 2: VCD workflow. Unlike standard IR, VCD modulates polarization to detect the 'chiral signature' (


) specific to the (1R) configuration.

References

  • Absolute Configuration of 1-Phenylethanol via VCD Source: The Journal of Physical Chemistry A Significance: Establishes the VCD sign patterns for the 1-phenylethanol scaffold, which serves as the direct analog for the tert-butyl derivative. URL:[Link]

  • NIST Chemistry WebBook: 4'-tert-Butylacetophenone Source: National Institute of Standards and Technology (NIST) Significance: Authoritative IR spectrum for the ketone precursor. URL:[Link]

  • Spectroscopy of Alcohols and Phenols Source: Spectroscopy Online Significance: Detailed assignment of secondary alcohol C-O stretching frequencies and t-butyl splitting patterns. URL:[Link]

  • PubChem Compound Summary: 4-tert-Butylstyrene Source: National Center for Biotechnology Information (NCBI) Significance: Spectral data for the dehydration impurity. URL:[Link]

Sources

Validation

Analytical Comparison Guide: Characterization of (1R)-1-(4-tert-butylphenyl)ethan-1-ol

Executive Summary Target Analyte: (1R)-1-(4-tert-butylphenyl)ethan-1-ol CAS: 34386-42-0 (Generic), Specific enantiomer often custom synthesized. Molecular Formula: Molecular Weight: 178.27 g/mol [1][2] This guide address...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: (1R)-1-(4-tert-butylphenyl)ethan-1-ol CAS: 34386-42-0 (Generic), Specific enantiomer often custom synthesized. Molecular Formula:


Molecular Weight:  178.27  g/mol [1][2]

This guide addresses the analytical characterization of (1R)-1-(4-tert-butylphenyl)ethan-1-ol, a chiral benzylic alcohol commonly used as a building block in pharmaceutical synthesis and fragrance chemistry. Because the biological activity and olfactory properties of this compound are strictly enantiomer-dependent, "standard" analysis (Elemental Analysis and Achiral MS) is insufficient.

This document compares Hard Ionization (EI) versus Soft Ionization (CI/ESI) mass spectrometry to demonstrate why a multi-modal approach is required. It further delineates the specific requirement for Chiral Gas Chromatography to validate the (1R) configuration, which elemental analysis and standard MS cannot distinguish from the (1S) enantiomer or the racemate.

Part 1: Elemental Analysis (The Purity Baseline)

Before assessing structural intricacy or chirality, bulk purity must be established. Elemental Analysis (CHN) remains the gold standard for confirming the empirical formula and assessing bulk purity (e.g., solvent entrapment or inorganic contamination).

Theoretical vs. Experimental Benchmarks

For a research-grade sample, experimental values must fall within


 of the theoretical calculation.
ElementTheoretical Mass %Acceptable Range (±0.4%)Common Deviations & Causes
Carbon 80.85% 80.45% – 81.25%Low: Trapped inorganic salts or moisture.High: Residual non-polar solvents (e.g., Hexane).
Hydrogen 10.18% 9.78% – 10.58%High: Water retention (hygroscopic nature of alcohols).
Oxygen 8.97% N/A (Calculated by diff.)High: Oxidation to ketone (4-tert-butylacetophenone).

Critical Insight: A "perfect" CHN result does not prove you have the (1R) enantiomer. It only proves you have a pure sample of the


 isomer.

Part 2: Mass Spectrometry Comparison (Structural Identity)

The choice of ionization technique drastically alters the data quality for benzylic alcohols. This section compares the performance of Electron Impact (EI) against Chemical Ionization (CI) and Electrospray Ionization (ESI).

Electron Impact (EI) - 70 eV[3]
  • Role: Structural fingerprinting.

  • Performance: Benzylic alcohols are liable to dehydrate and fragment extensively under EI.

  • Key Fragments:

    • 
       178 (
      
      
      
      ):
      Very weak or absent. The molecular ion is unstable.[3]
    • 
       163 (
      
      
      
      ):
      Loss of methyl group. Can occur from the tert-butyl group (forming a stable tertiary cation) or the ethyl side chain.
    • 
       160 (
      
      
      
      ):
      Loss of
      
      
      . Prominent due to thermal dehydration in the source.
    • 
       45 (
      
      
      
      ):
      The base peak in many secondary methyl carbinols due to
      
      
      -cleavage, though the tert-butyl aromatic system may compete for charge retention.
Chemical Ionization (CI) / ESI
  • Role: Molecular weight confirmation.

  • Performance: Methane or Ammonia CI provides a softer energy transfer, preserving the molecular ion.[4][5][6][7]

  • Observation:

    • CI (

      
      ):  Dominant 
      
      
      
      peak at
      
      
      179.
    • ESI (+): often requires adduct formation (e.g.,

      
       at 
      
      
      
      201) as neutral alcohols ionize poorly in ESI without specific additives.
Comparative Data Table
FeatureElectron Impact (EI)Chemical Ionization (CI)ESI (LC-MS)
Ionization Energy Hard (70 eV)Soft (Thermal/Chemical)Soft (Solution Phase)
Molecular Ion (

)
< 5% abundance (often invisible)100% abundance (

)
High (

or

)
Fragmentation High (Fingerprint rich)Low (Simple spectrum)Very Low
Best Use Case Library matching, substructure IDMW ConfirmationHigh-throughput screening
Limit of Detection pg rangeng rangefg range (highly sensitive)

Part 3: Chiral Discrimination (The "Alternatives")

Standard MS and EA are "blind" to chirality. To distinguish (1R)-1-(4-tert-butylphenyl)ethan-1-ol from its (1S) counterpart, you must introduce a chiral environment.

Method A: Chiral GC-MS (Recommended)

Direct separation on a cyclodextrin-based stationary phase.

  • Mechanism: The hydrophobic tert-butyl phenyl group includes into the cyclodextrin cavity. The (1R) and (1S) isomers have different binding constants, resulting in different retention times.

  • Advantage: No derivatization required; high throughput.

Method B: Mosher's Ester Derivatization (Alternative)

Reaction with (R)-(-)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Mechanism: Converts enantiomers into diastereomers, which are separable on achiral columns or distinguishable by NMR.

  • Disadvantage: Destructive, time-consuming, requires workup.

Decision Logic for Analytical Workflow

AnalyticalWorkflow Start Sample: (1R)-1-(4-tert-butylphenyl)ethan-1-ol EA 1. Elemental Analysis (Check Bulk Purity) Start->EA PassEA Passes (+/- 0.4%)? EA->PassEA PassEA->Start No (Repurify) MS_Choice 2. Mass Spectrometry Selection PassEA->MS_Choice Yes EI_Path EI GC-MS (Fragment Fingerprint) MS_Choice->EI_Path CI_Path CI/ESI MS (Confirm MW 178) MS_Choice->CI_Path Chiral_Step 3. Enantiomeric Excess (ee%) EI_Path->Chiral_Step CI_Path->Chiral_Step Method_A Method A: Chiral GC (Beta-DEX Column) Chiral_Step->Method_A Preferred Method_B Method B: Mosher's Ester (Derivatization + NMR/MS) Chiral_Step->Method_B Alternative Final Valid Certificate of Analysis Method_A->Final Method_B->Final

Figure 1: Analytical workflow for full characterization. Note that Chiral GC is preferred over derivatization for volatile alcohols.

Part 4: Experimental Protocols

Protocol 1: GC-MS Conditions (EI Mode)

Objective: Obtain structural fingerprint and assess chemical purity (not chiral).

  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: HP-5ms (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Split mode (50:1), 250°C. Note: High inlet temps can cause dehydration of the alcohol.

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min.

  • MS Source: 230°C, 70 eV. Scan range 40–350 amu.

Protocol 2: Chiral Separation (Enantiomeric Excess)

Objective: Confirm (1R) configuration and quantify (1S) impurity.

  • Column: Rt-βDEXsa (Restek) or Cyclosil-B (Agilent). These are

    
    -cyclodextrin derivatized phases.
    
  • Oven Program (Isothermal is often best for chiral):

    • Start: 130°C (Isothermal).

    • Run time: 20–30 mins.

  • Elution Order: typically, the enantiomers will elute with a separation factor (

    
    ) of > 1.05.
    
    • Validation: You must inject a racemic standard first to establish the retention times of both isomers.

    • Identification: The (1R) isomer is identified by spiking the sample with a known standard or comparing against the racemate trace.

Part 5: Fragmentation Mechanism (Visualized)

Understanding the EI fragmentation helps rule out structural isomers (like ethers).

Fragmentation M Molecular Ion [M]+ m/z 178 Path1 Alpha Cleavage M->Path1 Path2 Dehydration M->Path2 Frag1 [M-CH3]+ m/z 163 Path1->Frag1 -CH3 (t-butyl or ethyl) Frag2 [M-H2O]+ m/z 160 Path2->Frag2 -H2O (Thermal) Frag3 Base Peak (Variable) Frag2->Frag3 Further Frag

Figure 2: Primary fragmentation pathways in Electron Impact MS. The loss of water (160) and methyl (163) are diagnostic.

References

  • NIST Chemistry WebBook. Mass Spectrum of 1-(4-tert-butylphenyl)ethanol (and related derivatives). National Institute of Standards and Technology.[8][9] [Link]

  • Restek Corporation. Chiral Column Selection Guide for Volatile Enantiomers. (Demonstrates Beta-DEX utility for secondary alcohols). [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. (Authoritative review on cyclodextrin mechanisms). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for (1R)-1-(4-tert-butylphenyl)ethan-1-ol

[1][2][3] Executive Summary & Immediate Directives (1R)-1-(4-tert-butylphenyl)ethan-1-ol is a chiral benzylic alcohol used primarily as a pharmaceutical intermediate. While chemically stable, its lipophilic tert-butyl gr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Immediate Directives

(1R)-1-(4-tert-butylphenyl)ethan-1-ol is a chiral benzylic alcohol used primarily as a pharmaceutical intermediate. While chemically stable, its lipophilic tert-butyl group renders it toxic to aquatic life with long-lasting effects (H411) .

Core Disposal Directive:

  • DO NOT discharge into municipal sewage or laboratory drains.

  • DO NOT mix with oxidizing agents (e.g., nitric acid, perchlorates) or halogenated solvents.

  • MUST be incinerated via a licensed hazardous waste contractor.

Quick Reference Chemical Profile
ParameterDetail
Chemical Name (1R)-1-(4-tert-butylphenyl)ethan-1-ol
CAS Number 101325-12-6 (Specific Enantiomer) / 34386-42-0 (Racemic)
Physical State Viscous liquid or low-melting solid (Colorless to pale yellow)
Primary Hazards Aquatic Toxicity (H411), Skin/Eye Irritant (H315/H319)
Waste Stream Non-Halogenated Organic Solvent
Disposal Method High-temperature Incineration (Fuel Blending)

Hazard Assessment & Waste Classification

Effective disposal requires understanding the chemical's intrinsic hazards. This compound is a Category 2 Aquatic Toxin and a combustible organic.

GHS Hazard Classification[6]
  • H411: Toxic to aquatic life with long-lasting effects.[1][2] (Critical for disposal routing).

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[3][4]

Waste Stream Segregation

Proper segregation prevents dangerous chemical reactions in the waste container.

  • Compatible Streams: Alcohols (Ethanol, Methanol), Acetone, Ethyl Acetate, Toluene, Hexane.

  • Incompatible Streams (DO NOT MIX):

    • Strong Oxidizers: Chromic acid, Nitric acid, Peroxides (Risk of exothermic oxidation/fire).

    • Acid Chlorides/Anhydrides: Reacts to form esters and HCl gas.

    • Halogenated Solvents: Keep separate to minimize disposal costs, though chemically compatible.

Detailed Disposal Protocols

Scenario A: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable for: HPLC waste, rotary evaporator residues, and reaction solvents containing the product.

  • Container Selection: Use a High-Density Polyethylene (HDPE) jerrycan or Amber Glass bottle. Ensure the cap has a PTFE liner.

  • pH Check: Ensure the waste mixture is neutral (pH 6–8). If the reaction involved acids/bases, neutralize carefully before adding to the solvent waste container.

  • Transfer: Pour liquid waste into the container labeled "NON-HALOGENATED ORGANIC SOLVENTS."

  • Labeling: Add the specific constituent name "(1R)-1-(4-tert-butylphenyl)ethan-1-ol" to the waste tag.

  • Secondary Containment: Store the waste container in a tray capable of holding 110% of the volume.

Scenario B: Pure Substance (Expired or Surplus Stock)

Applicable for: Old vials, degraded stock, or excess reagent.

  • Do Not Decant: Keep the substance in its original manufacturer vial if possible.

  • Overpacking: Place the original vial into a larger, sealable clear plastic bag (Ziploc type) or a secondary wide-mouth plastic jar.

  • Labeling: Mark the outer bag/jar as "Lab Pack - Organic Solid/Liquid for Incineration."

  • Manifesting: List the CAS number (101325-12-6) clearly on the disposal manifest to alert the waste contractor of the aquatic toxicity.

Scenario C: Contaminated Solids (Consumables)

Applicable for: Syringes, gloves, paper towels, and silica gel.

  • Sharps: Syringes and needles must go into a rigid Biohazard/Sharps container destined for incineration.

  • Soft Solids: Contaminated gloves and wipes should be placed in a Yellow Chemical Waste Bag (or equivalent solid hazardous waste bin).

  • Silica Gel: Flash chromatography silica containing this compound must be dried in a fume hood (if volatile solvents are present) and then disposed of as Solid Hazardous Waste .

Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: (1R)-1-(4-tert-butylphenyl)ethan-1-ol StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Pure Substance StateCheck->Solid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris HalogenCheck Contains Halogenated Solvents (DCM, Chloroform)? Liquid->HalogenCheck StreamC Stream C: Lab Pack / Solid Chemical Waste Solid->StreamC StreamD Stream D: Solid Haz Waste Bin Debris->StreamD StreamA Stream A: Halogenated Waste HalogenCheck->StreamA Yes StreamB Stream B: Non-Halogenated Organics (High BTU) HalogenCheck->StreamB No (Preferred)

Caption: Decision matrix for segregating (1R)-1-(4-tert-butylphenyl)ethan-1-ol waste streams to ensure compliance and safety.

Spill Response Procedures

Pre-requisite: Only trained personnel wearing appropriate PPE (Nitrile gloves, safety goggles, lab coat) should attempt cleanup.

Minor Spill (< 50 mL)
  • Isolate: Alert nearby personnel and cordon off the area.

  • Ventilate: Ensure fume hoods are active; open windows if safe.

  • Absorb: Use an inert absorbent material (Vermiculite, Universal Spill Pads, or Sand). Do not use paper towels alone if the substance is mixed with flammable solvents.

  • Collect: Scoop the saturated absorbent into a heavy-duty plastic bag or wide-mouth jar.

  • Clean: Wipe the surface with soap and water.[5][6] Collect the rinsate as liquid waste.

  • Dispose: Label the waste bag as "Spill Debris: Organic Alcohol" and place in the Solid Hazardous Waste bin.

Major Spill (> 50 mL or outside containment)
  • Evacuate: Leave the immediate area.

  • Barricade: Prevent entry.

  • Notify: Contact the facility EHS officer or Emergency Response Team immediately.

  • Assessment: Do not re-enter until vapors (if dissolved in volatile solvents) have dissipated.

Visual Workflow: Spill Response

SpillResponse Spill Spill Detected SizeCheck Volume > 50mL? Spill->SizeCheck Evacuate EVACUATE AREA Call EHS/Emergency SizeCheck->Evacuate Yes PPE Don PPE: Nitrile Gloves, Goggles SizeCheck->PPE No Absorb Apply Inert Absorbent (Vermiculite/Pads) PPE->Absorb Collect Collect into Sealed Container Absorb->Collect Label Label as Hazardous Waste Collect->Label

Caption: Operational workflow for assessing and mitigating spills of (1R)-1-(4-tert-butylphenyl)ethan-1-ol.

Regulatory Compliance & Transport

  • US EPA (RCRA): This compound is not a P-listed or U-listed waste specifically, but it exhibits the characteristic of Ignitability (D001) if in a flammable solvent mixture. It must be treated as Hazardous Waste .[6][7]

  • European Waste Code (EWC): 07 01 04* (other organic solvents, washing liquids and mother liquors).

  • Transport (DOT/IATA):

    • If pure, it may be regulated as UN 3082, Environmentally hazardous substance, liquid, n.o.s. ((1R)-1-(4-tert-butylphenyl)ethan-1-ol), 9, III .

    • Always verify shipping classification before transport off-site.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733568, 1-(4-tert-Butylphenyl)ethanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 1-(4-tert-butylphenyl)ethanol. Retrieved from [Link]

Sources

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